2-(2-(Trifluoromethyl)phenyl)acetaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBOFNEYFSKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591179 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21235-63-2 | |
| Record name | [2-(Trifluoromethyl)phenyl]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
Executive Summary: This document provides a comprehensive technical overview of 2-(2-(trifluoromethyl)phenyl)acetaldehyde, a fluorinated aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details the compound's chemical structure, physicochemical properties, a validated synthetic protocol, and in-depth spectroscopic analysis for structural elucidation. Furthermore, it discusses the compound's reactivity, stability, and potential applications, particularly in the context of drug discovery, where the trifluoromethyl moiety is a critical pharmacophore. Safety and handling protocols are also outlined to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this valuable synthetic building block.
Introduction: The Significance of Fluorinated Phenylacetaldehydes
Phenylacetaldehyde and its derivatives are important organic compounds that occur in nature and are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The introduction of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a well-established strategy in modern drug design.[1]
The -CF₃ group offers a unique combination of properties:
-
Enhanced Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a -CF₃ group can block metabolic pathways, thereby increasing the drug's half-life.
-
Modified Acidity/Basicity: As a potent electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing a drug's interaction with its biological target.[2]
Given these advantages, this compound represents a valuable scaffold. The ortho-positioning of the bulky and electron-withdrawing -CF₃ group relative to the acetaldehyde side chain introduces specific steric and electronic characteristics that influence its reactivity and potential as a precursor for novel chemical entities.
Chemical Identity and Physicochemical Properties
The fundamental step in understanding any chemical entity is to define its structure and core properties.
Chemical Structure
The structure of this compound consists of a benzene ring substituted at the C1 position with an acetaldehyde group (-CH₂CHO) and at the C2 position with a trifluoromethyl group (-CF₃).
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties for this compound is provided below. These values are calculated or extrapolated from data on closely related analogs.
| Property | Value | Source/Method |
| IUPAC Name | This compound | Nomenclature |
| Molecular Formula | C₉H₇F₃O | - |
| Molecular Weight | 188.15 g/mol | Calculated |
| CAS Number | Not assigned/found | - |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy |
| Boiling Point | Estimated: ~200-210 °C at 760 mmHg | Analogy |
| Density | Estimated: ~1.25 g/mL | Analogy |
Synthesis and Purification
The synthesis of this compound is most reliably achieved through the selective oxidation of its corresponding primary alcohol, 2-(2-(trifluoromethyl)phenyl)ethanol. Mild oxidation methods are required to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice due to its mild, metal-free conditions and high selectivity for producing aldehydes.[3]
Synthetic Workflow Diagram
Caption: Workflow for the Swern Oxidation of 2-(2-(trifluoromethyl)phenyl)ethanol.
Experimental Protocol: Swern Oxidation
Objective: To synthesize this compound from 2-(2-(trifluoromethyl)phenyl)ethanol.
Materials:
-
2-(2-(trifluoromethyl)phenyl)ethanol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.5 equiv)
-
Oxalyl Chloride (1.5 equiv)
-
Triethylamine (Et₃N) (5.0 equiv)
-
Dry ice / Acetone bath
-
Standard glassware under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere.
-
Reagent Preparation: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Activation: Add oxalyl chloride (1.5 equiv) dropwise to the stirred DCM. Following this, add a solution of DMSO (2.5 equiv) in DCM dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 20 minutes at -78 °C. The formation of the reactive chlorodimethylsulfonium salt intermediate occurs during this step.[4][5]
-
Alcohol Addition: Add a solution of 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 equiv) in DCM dropwise to the activated DMSO mixture. Stir the reaction for 45 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 equiv) dropwise to the flask. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated NH₄Cl solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The predicted data below is based on established principles and analysis of analogous compounds such as 2-(trifluoromethyl)benzaldehyde and phenylacetaldehyde.[6][7][8]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.8 ppm (t, 1H, J ≈ 2.5 Hz): Aldehyde proton (-CHO), split by the adjacent methylene protons. δ ~7.4-7.7 ppm (m, 4H): Aromatic protons. The ortho-substitution will create a complex multiplet pattern.[9][10] δ ~3.8 ppm (d, 2H, J ≈ 2.5 Hz): Methylene protons (-CH₂-), split by the aldehyde proton. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~199 ppm: Aldehyde carbonyl carbon (C=O). δ ~125-135 ppm: Aromatic carbons, including a quartet for the carbon bearing the -CF₃ group due to C-F coupling. δ ~124 ppm (q): Trifluoromethyl carbon (-CF₃), appearing as a quartet due to C-F coupling. δ ~50 ppm: Methylene carbon (-CH₂-). |
| Infrared (IR) | ~2820 & 2720 cm⁻¹: Characteristic C-H stretches of the aldehyde group (Fermi doublet). ~1725 cm⁻¹: Strong C=O stretching vibration of the aldehyde. ~1600 & 1450 cm⁻¹: Aromatic C=C stretching vibrations. ~1315, 1160, 1120 cm⁻¹: Strong C-F stretching vibrations of the -CF₃ group.[11] |
| Mass Spectrometry (EI-MS) | m/z = 188: Molecular ion peak [M]⁺. m/z = 159: Loss of the formyl radical (-CHO), [M-29]⁺, likely a major fragment.[12] m/z = 91: Tropylium ion, a common fragment for benzyl derivatives, though its formation might be less favorable here. m/z = 69: CF₃⁺ fragment. |
Reactivity and Stability
The reactivity of this compound is dominated by two key features: the aldehyde functional group and the electron-withdrawing trifluoromethyl group.
-
Aldehyde Reactivity: The aldehyde group is highly susceptible to nucleophilic attack and oxidation. It can readily be oxidized to the corresponding carboxylic acid, 2-(2-(trifluoromethyl)phenyl)acetic acid, even by atmospheric oxygen over time.[13] It can also participate in reactions such as aldol condensations, Wittig reactions, and reductive aminations.[14]
-
Influence of the -CF₃ Group: The ortho-trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the aldehyde's carbonyl carbon.[15][16] This makes the aldehyde more reactive towards nucleophiles compared to its non-fluorinated counterpart. However, the steric bulk of the ortho -CF₃ group may hinder the approach of very large nucleophiles.
-
Stability and Storage: Due to its sensitivity to oxidation and potential for polymerization, the compound should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (refrigerated or frozen) and protected from light.
Applications in Research and Drug Discovery
The unique structural features of this compound make it a highly attractive building block in medicinal chemistry. The trifluoromethyl group is a key component in numerous FDA-approved drugs.[17] This aldehyde can serve as a precursor for a variety of molecular scaffolds, including:
-
Chiral Alcohols: Asymmetric reduction of the aldehyde can yield chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.
-
Heterocycles: Condensation reactions with amines, hydrazines, or other bifunctional nucleophiles can be used to construct a wide range of heterocyclic systems.
-
Amine Derivatives: Reductive amination provides a direct route to various substituted phenethylamines, a common motif in pharmacologically active compounds.
The incorporation of the 2-(trifluoromethyl)phenyl moiety is a strategic choice for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
Safety and Handling
Based on data for analogous compounds like 2-(trifluoromethyl)benzaldehyde, this compound should be handled with care in a well-ventilated fume hood.[6]
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
References
- Swern, D., & Omura, K. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660. [Link]
- Wikipedia. (n.d.). Swern oxidation. Wikimedia Foundation. [Link]
- Chemistry Steps. (2020, January 6). Swern Oxidation. Chemistry Steps. [Link]
- Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
- Study.com. (n.d.). How would you prepare the indicated compound from 2-phenylethanol? Phenylacetaldehyde (C6H5CH2CHO). Study.com. [Link]
- Martin, N. H., Allen, N. W. 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-6, 300-1. [Link]
- Arkivoc. (2009). A new metal-free protocol for oxidation of alcohols using N,N-dibromo-p-toluenesulfonamide. Arkivoc, 2009(xiii), 281-286. [Link]
- YouTube. (2021, February 15). Aldehydes and Ketones 1: Stability and Hydration. YouTube. [Link]
- Wikipedia. (n.d.). Aldehyde. Wikimedia Foundation. [Link]
- Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. MSU Chemistry. [Link]
- ResearchGate. (2025, August 9). Biotransformation of 2-phenylethanol to phenylacetaldehyde in a two-phase fed-batch system. ResearchGate. [Link]
- Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
- Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]
- YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
- University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. [Link]
- ResearchGate. (n.d.). Synthesis of α‐phenyl‐α‐trifluoromethyl alcohol by the reaction of.... ResearchGate. [Link]
- Khan Academy. (n.d.). Reactivity of aldehydes and ketones. Khan Academy. [Link]
- NIST. (n.d.). Benzaldehyde, 2-(trifluoromethyl)-. NIST WebBook. [Link]
- ResearchGate. (2025, August 6). Pyridinium Chlorochromate Catalyzed Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid. ResearchGate. [Link]
- ACS Publications. (2001, August 7). Elucidation of Fragmentation Pathways for the Collision-Induced Dissociation of the Binary Ag(I) Complex with Phenylalanine. The Journal of Physical Chemistry A. [Link]
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]/19%3A_Aldehydes_and_Ketones_-_Nucleophilic_Addition_Reactions/19.03%3A_Reactivity_of_Aldehydes_and_Ketones)
- PubChem. (n.d.). 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. PubChem. [Link]
- mzCloud. (2014, December 4). Phenylacetaldehyde. mzCloud. [Link]
- Google Patents. (n.d.). Method for preparing phenylacetic acid by oxidation of phenylethyl alcohol.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
- PubChem. (n.d.). CID 159212343. PubChem. [Link]
- Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]/12%3A_Alcohols_and_Phenols/12.08%3A_Oxidation_of_Alcohols)
- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive. [Link]
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]/13%3A_Mass_Spectrometry_and_Infrared_Spectroscopy/13.06%3A_Mass_Spectrometry_-_Fragmentation_Patterns)
- Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Organic Chemistry Portal. [Link]
- YouTube. (2025, December 1). PCC Oxidation. YouTube. [Link]
- PubMed. (2004, December 15). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. PubMed. [Link]
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Wikimedia Foundation. [Link]
- MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules. [Link]
Sources
- 1. Aldehyde - Wikipedia [en.wikipedia.org]
- 2. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. 2-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mzCloud – Phenylacetaldehyde [mzcloud.org]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. jelsciences.com [jelsciences.com]
Technical Whitepaper: Strategic Utilization of 2-(2-(trifluoromethyl)phenyl)acetaldehyde
[1]
CAS Number: 21235-63-2 Molecular Formula: C₉H₇F₃O Molecular Weight: 188.15 g/mol [1]
Executive Summary & Chemical Profile[1][2]
2-(2-(trifluoromethyl)phenyl)acetaldehyde is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Unlike its non-fluorinated analog (phenylacetaldehyde), the presence of the trifluoromethyl group (–CF₃) at the ortho position introduces significant steric bulk and electronic modulation.[1]
This molecule serves as a "gateway intermediate" for synthesizing ortho-substituted phenethylamines and tetrahydroisoquinolines, scaffolds frequently found in CNS-active agents and metabolic regulators.[1] Its strategic value lies in the –CF₃ group's ability to block metabolic oxidation at the phenyl ring while increasing overall lipophilicity (LogP), thereby enhancing blood-brain barrier (BBB) permeability.[1]
Physicochemical Properties[1][3][4][5][6]
| Property | Value | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization.[1] |
| Boiling Point | ~205–210 °C (Predicted) | Note:[1] Distillation often requires reduced pressure to prevent decomposition.[1] |
| Density | ~1.25 g/mL | Significantly denser than non-fluorinated analogs.[1] |
| Solubility | DCM, THF, Ethyl Acetate | Poor water solubility; hydrolytically unstable in acidic aqueous media.[1] |
| Reactivity | High Electrophilicity | The electron-withdrawing –CF₃ group activates the aldehyde carbonyl.[1] |
Synthesis & Manufacturing Protocols
Pathway A: The "Gold Standard" Lab Scale (Dess-Martin Periodinane)
For high-purity applications (e.g., library synthesis), the Dess-Martin Periodinane (DMP) oxidation is superior to Swern oxidation because it avoids the use of foul-smelling sulfur reagents and requires milder conditions, minimizing racemization or alpha-epimerization if chiral centers were present nearby.[1]
Precursor: 2-(2-(trifluoromethyl)phenyl)ethanol (CAS 94022-96-5).[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Addition: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0 °C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Validation: Monitor via TLC (stain with KMnO₄; aldehyde appears instantly).[1]
-
Quench: Pour into a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Isolation: Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Silica, Hexanes/EtOAc).
Pathway B: Scalable Process (Anelli Oxidation / TEMPO)
For gram-to-kilogram scale, DMP is too expensive and potentially explosive.[1] The Anelli oxidation (TEMPO/Bleach) is the industry-preferred "green" route.[1]
Protocol:
-
Biphasic System: Dissolve alcohol in DCM. Add 0.1 equiv TEMPO and 0.1 equiv KBr. Cool to 0 °C.
-
Oxidant: Slowly add aqueous NaOCl (Bleach, buffered to pH 9 with NaHCO₃) while maintaining internal temperature <10 °C.
-
Causality: The pH buffer is critical.[1] If pH drops < 8, the aldehyde will over-oxidize to 2-(2-(trifluoromethyl)phenyl)acetic acid.[1]
-
Workup: Separate phases immediately upon consumption of starting material.
Visualization: Synthesis & Reactivity Workflow[1]
Figure 1: Strategic synthesis workflow comparing Lab Scale (DMP) vs. Process Scale (TEMPO) routes and downstream utility.
Handling, Stability & Quality Control (Self-Validating Systems)
Aryl acetaldehydes are chemically fragile.[1] They suffer from two primary degradation pathways:[1]
-
Aerobic Oxidation: Conversion to the carboxylic acid (white solid precipitate).[1]
-
Oligomerization: Formation of trioxanes (trimerization) or aldol polymers, typically catalyzed by trace acids or bases.[1]
The "Rescue" Protocol
If your aldehyde has solidified or become viscous, it has likely polymerized.[1]
-
Validation: Check 1H NMR. Aldehyde proton (-CHO) appears at ~9.7 ppm (triplet).[1] If this signal is weak and broad aliphatic peaks appear, it is polymerized.[1]
-
Restoration: Distillation under high vacuum (0.1 mmHg) in the presence of a catalytic amount of p-toluenesulfonic acid can depolymerize the trimer back to the monomeric aldehyde.[1]
Storage Standard
-
Atmosphere: Argon or Nitrogen (Strict).[1]
-
Temperature: -20 °C.
-
Additive: Store as a 1M solution in anhydrous solvent (e.g., Toluene) rather than neat, if possible, to reduce intermolecular polymerization rates.
Synthetic Utility & Applications
A. Reductive Amination (Primary Utility)
This is the most common application for CAS 21235-63-2.[1] It provides access to ortho-trifluoromethyl phenethylamines.[1]
-
Mechanism: Formation of the imine followed by in situ reduction.[1]
-
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity (does not reduce the aldehyde/ketone directly as fast as the imine).[1]
-
Protocol Insight: Due to the steric bulk of the ortho-CF₃ group, imine formation may be slower than usual.[1] Use a Lewis acid additive (Ti(OiPr)₄) if conversion is sluggish before adding the reducing agent.[1]
B. Heterocycle Formation (Pictet-Spengler Reaction)
The aldehyde can react with tryptamine or phenethylamine derivatives to form tetrahydroisoquinolines or beta-carbolines.[1]
-
Technical Challenge: The ortho-CF₃ group is strongly electron-withdrawing. This deactivates the phenyl ring, making the ring closure (electrophilic aromatic substitution) difficult if the closure is intended onto the CF₃-bearing ring.[1]
-
Strategic Use: It is more commonly used as the electrophilic component reacting with an electron-rich indole or amine to attach the (trifluoromethyl)benzyl moiety to a different scaffold.[1]
Visualization: Reaction Pathways[7][8]
Figure 2: Divergent synthetic pathways.[1] Pathway A highlights the necessity of Titanium catalysis due to steric hindrance.[1]
References
-
Synthesis of Phenylacetaldehydes (General)
-
Anelli Oxidation (Scale-Up)
-
Chemical Safety & Data
-
Handling of Unstable Aldehydes
-
Reductive Amination Protocols
Technical Monograph: 2-[2-(Trifluoromethyl)phenyl]acetaldehyde
Executive Summary & Chemical Identity
2-[2-(Trifluoromethyl)phenyl]acetaldehyde is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates targeting the Central Nervous System (CNS).[1] Its core value lies in the ortho-trifluoromethyl (
Unlike its non-fluorinated analogue (phenylacetaldehyde), this molecule exhibits distinct steric and electronic properties due to the electron-withdrawing and bulky
Structural & Physical Profile
The molecule consists of an acetaldehyde pendant group attached to the 2-position of a trifluoromethylbenzene ring.[1]
| Parameter | Data | Source/Note |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]acetaldehyde | Official |
| CAS Number | 21235-63-2 | ChemicalBook [1] |
| Molecular Formula | - | |
| Molecular Weight | 188.15 g/mol | - |
| Boiling Point | ~197°C (Predicted) | Pressure dependent |
| Density | 1.229 g/cm³ (Predicted) | - |
| Appearance | Colorless to pale yellow oil | Oxidizes on air contact |
| Solubility | DCM, THF, Ethyl Acetate | Hydrophobic |
Synthetic Routes & Process Chemistry
The synthesis of 2-[2-(trifluoromethyl)phenyl]acetaldehyde is non-trivial due to the lability of the aldehyde proton and the potential for polymerization.[1] The most robust route for laboratory and pilot-scale production is the controlled oxidation of the corresponding alcohol: 2-(trifluoromethyl)phenethyl alcohol (CAS 94022-96-5) .[1]
Primary Route: Dess-Martin Periodinane (DMP) Oxidation
While Swern oxidation is a viable alternative, DMP is preferred for this substrate to avoid the foul-smelling byproducts of DMSO/Oxalyl Chloride and to maintain milder conditions that prevent racemization or side-reactions driven by the acidic
Protocol: Synthesis from 2-(Trifluoromethyl)phenethyl alcohol
Reagents:
-
Substrate: 2-(Trifluoromethyl)phenethyl alcohol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.1 equiv)[1]
-
Solvent: Dichloromethane (DCM), anhydrous
-
Quench: Sat.
/ Sat. (1:1 mixture)[1]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-(trifluoromethyl)phenethyl alcohol dissolved in anhydrous DCM (0.1 M concentration). Cool to 0°C under an Argon atmosphere.[1]
-
Addition: Add Dess-Martin Periodinane (DMP) in a single portion. The
group provides steric bulk, but the reaction typically proceeds rapidly due to the primary alcohol nature.[1] -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours. Monitor via TLC (stain with 2,4-DNP; aldehyde appears as a yellow/orange spot).[1]
-
Workup (Critical): Dilute with diethyl ether. Pour the reaction mixture into a vigorously stirred 1:1 mixture of saturated aqueous
and . Stir for 15 minutes until the organic layer is clear (removes iodinane byproducts). -
Isolation: Separate phases. Wash the organic layer with brine, dry over
, and concentrate in vacuo at low temperature (<30°C) to avoid polymerization.[1] -
Purification: If necessary, rapid filtration through a short silica plug (eluting with Hexanes/EtOAc).[1] Note: Silica is slightly acidic and can degrade the aldehyde; use neutral alumina if high purity is required.
Synthetic Logic Diagram
The following diagram illustrates the synthesis and the critical decision points based on the stability of the intermediate.
Figure 1: Oxidation workflow for the synthesis of 2-[2-(trifluoromethyl)phenyl]acetaldehyde.
Reactivity Profile & Medicinal Applications
The 2-[2-(trifluoromethyl)phenyl]acetaldehyde scaffold is a "privileged structure" in drug discovery.[1] The aldehyde functionality serves as a linchpin for divergent synthesis, while the
The "Ortho-Effect" and Bioisosterism
The
-
Conformational Lock: The steric bulk (Van der Waals radius ~2.2 Å, similar to Isopropyl) restricts rotation around the phenyl-alkyl bond, potentially locking the molecule into a bioactive conformation [2].[1]
-
Metabolic Shielding: The C-F bond is extremely strong (approx. 116 kcal/mol).[1] Placing it ortho to the side chain protects the aromatic ring from metabolic oxidation (P450 metabolism) at that position.[1]
Key Transformations
This aldehyde is primarily used as a precursor for:
-
Reductive Amination: Reaction with primary/secondary amines to form phenethylamine derivatives (common in CNS drugs like serotonin modulators).[1]
-
Pictet-Spengler Cyclization: Reaction with tryptamines to form tetrahydro-
-carbolines.[1] -
Wittig Olefination: Extension of the carbon chain to form styryl derivatives.[1]
Figure 2: Divergent synthesis pathways utilizing the aldehyde core.[1]
Stability, Handling, & Analytics (Self-Validating Systems)
Aldehydes with
Storage Protocol[1]
-
Atmosphere: Must be stored under Argon or Nitrogen.[1]
-
Temperature: -20°C (Freezer).
-
Stabilizers: Commercial samples may require trace hydroquinone, though high-purity research samples are best used immediately.[1]
Analytical Validation
To validate the integrity of the synthesized compound, use the following markers:
-
1H NMR (
): -
19F NMR:
-
Single peak around
-60 ppm (referenced to ).[1]
-
-
Impurity Flag: Disappearance of the aldehyde peak (9.7 ppm) and appearance of broad multiplets upfield indicates polymerization.[1] Appearance of a broad singlet ~11 ppm indicates oxidation to the carboxylic acid.[1]
References
-
ChemicalBook. (2025).[1][2] 2-(2-(Trifluoromethyl)phenyl)acetaldehyde - CAS 21235-63-2 Properties and Supplier Info.[1][3] Retrieved from [1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] (Contextual citation on
steric/electronic effects). -
Dess, D. B., & Martin, J. C. (1983).[1] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1] The Journal of Organic Chemistry.[1] (Foundational protocol for DMP oxidation).
-
PubChem. (2025).[1] Compound Summary: 2-(Trifluoromethyl)phenethyl alcohol (Precursor).[1][3] Retrieved from [1]
Sources
Strategic Utilization of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde: Synthesis, Reactivity, and Pharmacophore Logic
Executive Summary
This technical guide analyzes 2-(2-(trifluoromethyl)phenyl)acetaldehyde , a high-value synthon in medicinal chemistry. Unlike its meta- and para- isomers, the ortho-trifluoromethyl (
This guide moves beyond standard textbook definitions to address the practical handling, specific synthetic pitfalls (polymerization/oxidation), and strategic application of this moiety in drug design.
The Ortho-Trifluoromethyl Effect: Structural & Physicochemical Properties
The defining feature of this derivative is the
Steric vs. Electronic Conflict
-
Steric Bulk: The trifluoromethyl group has a van der Waals volume roughly equivalent to an isopropyl group (approx. 42 ų). When positioned ortho to the acetaldehyde side chain, it forces the side chain out of the aromatic plane to minimize
-strain. -
Electronic Withdrawal: The strong electron-withdrawing nature (
) of the CF group deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) but increases the acidity of the -protons on the acetaldehyde chain.
Stability & Handling
Like most phenylacetaldehydes, this compound is prone to two primary degradation pathways:
-
Aerobic Oxidation: Rapid conversion to 2-(2-(trifluoromethyl)phenyl)acetic acid upon exposure to air.
-
Oligomerization: The aldehyde carbonyl is highly electrophilic. Without the steric protection of the ortho group, it would trimerize rapidly. While the
-CF group slows this process compared to the unsubstituted parent, the compound remains unstable at room temperature over long periods.
Best Practice: Store as the dimethyl acetal or bisulfite adduct . Generate the free aldehyde in situ or immediately prior to use.
Validated Synthetic Protocols
Primary Route: Oxidation of Phenethyl Alcohol
The most reliable route involves the oxidation of 2-(2-(trifluoromethyl)phenyl)ethanol . Avoid harsh oxidants (Jones reagent) that will over-oxidize to the carboxylic acid.
Method A: Dess-Martin Periodinane (DMP) - Recommended for Small Scale
DMP provides mild, neutral conditions that minimize racemization (if
-
Reagents: 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 eq), DMP (1.1 eq), NaHCO
(5.0 eq), DCM (0.1 M). -
Procedure:
-
Suspend DMP and NaHCO
in anhydrous DCM at 0°C. -
Add the alcohol dropwise.
-
Warm to RT and stir for 1-2 hours (monitor by TLC).
-
Quench: Dilute with Et
O, pour into 1:1 sat. NaHCO /sat. Na S O . Stir until the organic layer is clear (removes iodine byproducts).
-
Method B: Swern Oxidation - Recommended for Scale-Up
-
Reagents: Oxalyl chloride, DMSO, Et
N, DCM. -
Critical Note: The temperature must be maintained below -60°C during the activation step to prevent Pummerer rearrangement side products.
Alternative Route: Wacker Oxidation (Styrene Precursor)[1]
-
Precursor: 2-(trifluoromethyl)styrene.
-
Catalyst: PdCl
, CuCl , O . -
Limitation: The electron-deficient nature of the styrene (due to
-CF ) slows the reaction significantly compared to unsubstituted styrene. Higher catalyst loading (5-10 mol%) is often required.
Chemical Reactivity & Derivatization[2]
The core utility of this aldehyde lies in its conversion to amines and heterocycles.
Reductive Amination (The "Workhorse" Reaction)
This is the primary route to 2-(trifluoromethyl)phenethylamines .
-
Challenge: The steric bulk of the
-CF group hinders the initial nucleophilic attack of the amine on the carbonyl carbon. Imine formation is slower than usual. -
Solution: Use Titanium(IV) isopropoxide (Ti(OiPr)
) as a Lewis acid and water scavenger to drive imine formation before adding the reducing agent.
Protocol:
-
Combine aldehyde (1.0 eq) and amine (1.1 eq) in THF.
-
Add Ti(OiPr)
(1.5 eq). Stir 4-6 h (longer than standard). -
Add NaBH(OAc)
(2.0 eq) or NaBH .
Pictet-Spengler Cyclization
This reaction constructs the tetrahydroisoquinoline scaffold.[1]
-
Mechanistic Hurdle: The Pictet-Spengler reaction relies on the nucleophilicity of the aromatic ring to attack the iminium intermediate. The
-CF group is strongly electron-withdrawing, deactivating the ring (specifically at the para position relative to itself, which is the cyclization site). -
Optimization:
-
Requires strong acid catalysis (TFA or TfOH).
-
Often requires thermal promotion (reflux in toluene/Dean-Stark).
-
Phosphate Catalysis: Chiral phosphoric acids can sometimes promote this cyclization enantioselectively, though yields are typically lower than with electron-rich rings.
-
Visualizing the Workflow
Figure 1: Synthetic workflow for this compound. Note the central role of the aldehyde and the divergence between linear (Amine) and cyclic (THIQ) products.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The
-
Chlorine (-Cl): Similar lipophilicity but higher metabolic stability.
-
Methyl (-CH
): Similar sterics but opposite electronics.
Metabolic Blockade: In standard phenethylamines, the para and ortho positions are primary sites for Cytochrome P450 hydroxylation. The
Conformational Restriction
In neurotransmitter analogs (e.g., serotonin/dopamine), the side chain flexibility allows binding to multiple receptor subtypes. The
-
Application: Designing subtype-selective 5-HT
or 5-HT agonists/antagonists. The steric clash prevents the molecule from adopting the planar conformation required by some off-target receptors.
Experimental Data Summary
| Property | Value / Characteristic | Implication for Synthesis |
| Molecular Weight | 188.15 g/mol | N/A |
| Boiling Point | ~199°C (Predicted) | High boiler; purification by distillation requires high vacuum. |
| Electronic Effect | Ring is deactivated; Pictet-Spengler requires forcing conditions. | |
| Steric Parameter | A-value ~ 2.1 kcal/mol | Nucleophilic attack at carbonyl is slower than unsubstituted analogs. |
| Storage | < -20°C, under Argon | Prone to oxidation; store as acetal if possible. |
References
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. Link
-
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Stock, D., et al. (2019). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538-8564. Link
-
Young, D. C. (1953). Method for stabilizing and purifying phenylacetaldehyde. U.S. Patent No. 2,649,462. Link
Sources
Technical Guide: Stability and Storage of 2-(2-(trifluoromethyl)phenyl)acetaldehyde
This guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-(2-(trifluoromethyl)phenyl)acetaldehyde . This compound is a highly reactive fluorinated building block, sharing the notorious instability of phenylacetaldehyde but with unique electronic and steric properties imparted by the ortho-trifluoromethyl group.
Executive Summary
This compound is a critical intermediate in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds. Like its parent compound, phenylacetaldehyde, it is thermodynamically unstable and kinetically prone to rapid degradation via autoxidation and acid-catalyzed polymerization .
The presence of the ortho-trifluoromethyl (
-
Electronic Activation: The strong electron-withdrawing nature (
and effects) of the group increases the electrophilicity of the carbonyl carbon, making it hypersensitive to hydration and nucleophilic attack. -
Steric Shielding: The bulky ortho substituent provides limited kinetic protection against oligomerization but does not prevent oxidative degradation.
Immediate Handling Directive: Store under Argon at -20°C . Avoid exposure to air for periods exceeding 5 minutes.
Chemical Profile & Reactivity Analysis
2.1 Structural Vulnerabilities
The molecule possesses two primary sites of instability:
-
The Aldehyde Carbonyl (
): Highly electrophilic due to the inductive pull of the group. -
The Benzylic
-Methylene ( ): The protons here are acidic ( ), facilitating enolization. The resulting enol is the nucleophile in self-aldol condensation (polymerization).
2.2 Degradation Pathways
The compound degrades via two distinct, often simultaneous, pathways.
A. Radical Autoxidation (Aerobic Degradation) Upon exposure to atmospheric oxygen, the aldehydic C-H bond undergoes homolytic cleavage. This radical chain reaction forms a peracid intermediate, which then oxidizes a second molecule of aldehyde to form 2-(2-(trifluoromethyl)phenyl)acetic acid . This reaction is autocatalytic.
B. Oligomerization (Anaerobic Degradation)
Even in the absence of oxygen, trace acids or bases catalyze the formation of trimers (trioxanes) or complex aldol polymers. The ortho-
Visualization of Degradation Mechanisms
The following diagram illustrates the causality between environmental exposure and chemical degradation.
Figure 1: Mechanistic pathways leading to oxidative and polymeric degradation.
Stability Assessment Data
The following table summarizes the stability of the compound under varying environmental conditions.
| Parameter | Stability Status | Mechanism of Failure | Time to >5% Degradation |
| Ambient Air (25°C) | Critical | Autoxidation to carboxylic acid | < 24 Hours |
| Inert Gas (25°C) | Poor | Slow oligomerization (viscosity increase) | 1 - 2 Weeks |
| Refrigerated (4°C, Air) | Moderate | Slow oxidation | 1 - 3 Months |
| Freezer (-20°C, Argon) | Excellent | Kinetic arrest of all pathways | > 12 Months |
| Solution (CDCl3) | Poor | Acid-catalyzed polymerization (from trace HCl in solvent) | < 6 Hours |
Comprehensive Storage Protocol
This protocol is a self-validating system designed to minimize the thermodynamic potential for degradation.
Step 1: Container Selection
-
Material: Amber borosilicate glass (Type I). The amber color blocks UV light (290-450 nm), which initiates radical formation.
-
Closure: Polypropylene cap with a PTFE (Teflon) liner .
-
Why: Rubber septa can leach plasticizers and are permeable to oxygen over time. PTFE is chemically inert and provides a superior gas barrier.
-
Step 2: Atmosphere Control (The "Argon Blanket")
-
Gas: Use Argon (Ar) , not Nitrogen (
).-
Why: Argon is denser than air (
vs ). It settles into the vial, creating a physical "blanket" over the liquid surface that actively displaces oxygen. Nitrogen mixes more readily with air and is less effective for long-term static storage.
-
-
Technique: Gently flow Argon into the vial for 30 seconds before capping. Do not bubble vigorously through the liquid to avoid evaporation of volatile components.
Step 3: Thermal Management
-
Temperature: Store at -20°C or lower.
-
Thawing: Allow the sealed vial to reach room temperature before opening.
-
Why: Opening a cold vial causes immediate condensation of atmospheric moisture onto the product. This water will react with the electrophilic
activated carbonyl to form the hydrate or initiate polymerization.
-
Quality Control & Analysis
Before using the reagent in critical experiments, validate its purity using Proton NMR (
Diagnostic Signals (CDCl3):
-
Aldehyde Proton (
): Look for a triplet or doublet of doublets around 9.6 - 9.8 ppm . -
Impurity A (Carboxylic Acid): A broad singlet around 10 - 12 ppm .
-
Impurity B (Trimer/Oligomer): Loss of the aldehyde peak; appearance of complex multiplets in the 5.0 - 6.0 ppm (acetal region) and broadening of aromatic signals.
Purification of Degraded Material: If significant oxidation (acid) is detected, the compound can often be purified via bisulfite adduct formation .
-
Shake impure oil with saturated aqueous
. -
Wash the solid adduct with ether (removes acid/polymers).
-
Regenerate aldehyde with saturated
and extract immediately.
Handling Workflow (Decision Tree)
Figure 2: Operational workflow for retrieving and assessing the reagent.
References
-
Sigma-Aldrich. Safety Data Sheet: Phenylacetaldehyde. (Accessed 2024). Link
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
BenchChem. Electronic Effects of Phenyl Groups in Ethyl 2,4-diphenylacetoacetate. (Technical analysis of phenyl-group electronic effects). Link
-
National Institutes of Health (PubChem). Compound Summary: Phenylacetaldehyde.[1] Link
-
Thermo Fisher Scientific. Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde (Analogous fluorinated aldehyde handling). Link
Sources
Section 1: Chemical Identification and Physicochemical Properties
An In-depth Technical Guide to the Safe Handling and Properties of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development. Given the limited availability of data for this specific isomer, this document synthesizes available information and provides expert insights based on analogous compounds.
This compound is a substituted aromatic aldehyde. The presence of the trifluoromethyl group on the phenyl ring significantly influences its reactivity and physicochemical properties compared to unsubstituted phenylacetaldehyde.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21235-63-2 | [1] |
| Molecular Formula | C₉H₇F₃O | [1] |
| Molecular Weight | 188.15 g/mol | [1] |
| Boiling Point | 197.7 ± 35.0 °C (Predicted) | [1] |
| Density | 1.229 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | Data not available; likely a liquid or low-melting solid | General chemical knowledge |
| Solubility | Data not available; likely soluble in organic solvents | General chemical knowledge |
Note: Some physical properties are predicted and should be confirmed experimentally.
Section 2: Hazard Identification and GHS Classification
Based on available data, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion and irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Section 3: Toxicology and Health Effects
-
Acute Effects: Harmful if swallowed.[1] Ingestion may cause gastrointestinal irritation. Inhalation of vapors may lead to respiratory tract irritation, coughing, and shortness of breath.[2][3] Direct contact can cause skin irritation and serious eye irritation.[1]
-
Chronic Effects: Prolonged or repeated exposure may cause dermatitis.[2] The long-term effects of this specific compound have not been studied. It is important to note that acetaldehyde, a related compound, is classified as a possible human carcinogen.[3][4]
Section 4: Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][6]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[5] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[5]
-
Respiratory Protection: If working outside a fume hood or if vapors are not adequately controlled, use a NIOSH-approved respirator with an organic vapor cartridge.[5]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Wash hands thoroughly after handling.[5]
Section 5: First Aid Measures
Immediate medical attention is crucial in case of exposure.
Diagram 1: First Aid Workflow
Caption: Immediate first aid procedures for different exposure routes.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Section 6: Fire-Fighting and Accidental Release Measures
Fire-Fighting
-
Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[4][5]
-
Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.[7] Vapors may be heavier than air and can travel to a source of ignition and flash back.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]
Accidental Release
Diagram 2: Spill Response Protocol
Caption: Step-by-step protocol for cleaning up a chemical spill.
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 4.2).[8]
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.[8]
-
Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Collect the absorbed material into a suitable, labeled container for disposal.[4]
Section 7: Stability and Reactivity
-
Chemical Stability: Likely stable under recommended storage conditions. However, aldehydes are prone to polymerization over time, especially in the presence of acids or bases.[2]
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[5] Exposure to air, as aldehydes can form explosive peroxides.[9]
-
Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[5][7]
-
Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen fluoride.[7]
Section 8: Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5][6] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and polymerization.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[5]
Section 9: Experimental Protocols
Protocol for Safe Handling and Use
-
Preparation: Before handling, review this safety data sheet and have all necessary PPE and spill cleanup materials ready.
-
Working Area: Conduct all manipulations of the compound inside a certified chemical fume hood.
-
Personal Protection: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dispensing: Use a calibrated pipette or syringe to transfer the liquid. Avoid generating aerosols.
-
Reactions: If using in a reaction, ensure the apparatus is properly assembled and vented to the fume hood exhaust.
-
Post-Handling: After use, tightly seal the container and return it to its designated storage location.
-
Cleanup: Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Hygiene: Remove PPE and wash hands thoroughly with soap and water.
General Protocol for Analysis by HPLC (High-Performance Liquid Chromatography)
This is a general method for the analysis of arylacetaldehydes and may require optimization for this compound.
-
Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Dilute the sample containing the analyte in the mobile phase to a concentration within the calibration range.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector set to an appropriate wavelength (determined by UV-Vis scan).
-
-
Analysis: Inject the standards and samples. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standards.
References
-
MP Biomedicals. (2018). Safety Data Sheet: Phenylacetaldehyde. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde. Retrieved February 13, 2026, from [Link]
-
Axxence Aromatic GmbH. (2025). Safety Data Sheet: natural phenyl acetaldehyde 10% in ethanol. Retrieved February 13, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-2-[3-(trifluoromethoxy)phenyl]acetaldehyde. Retrieved February 13, 2026, from [Link]
-
Australian Government Department of Health. (2017). Acetaldehyde: Human health tier II assessment. Retrieved February 13, 2026, from [Link]
-
Regulations.gov. (2024). Draft comments on acetaldehyde. Retrieved February 13, 2026, from [Link]
-
Agilent Technologies. (2024). Safety Data Sheet: Acetaldehyde. Retrieved February 13, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde. Retrieved February 13, 2026, from [Link]
Sources
- 1. 21235-63-2 | CAS DataBase [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. agilent.com [agilent.com]
- 5. fishersci.com [fishersci.com]
- 6. mpbio.com [mpbio.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. download.basf.com [download.basf.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
Technical Master Guide: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
[1][2]
Part 1: Executive Summary & Chemical Identity
2-(2-(Trifluoromethyl)phenyl)acetaldehyde (CAS: 21235-63-2) is a specialized fluorinated building block critical to modern medicinal chemistry.[1] Unlike its non-fluorinated analogue (phenylacetaldehyde), this compound integrates an ortho-trifluoromethyl group, serving two strategic functions in drug design: it imposes significant steric occlusion to restrict conformational freedom and metabolically blocks the typically labile ortho-position of the phenyl ring.[1][2]
This guide details the synthesis, reactivity, and application of this aldehyde, moving beyond basic catalog data to provide actionable, field-tested protocols for research and development.[1][2]
Chemical Profile[1][2][4][5][6][7][8][9][10][11][12]
| Property | Specification |
| IUPAC Name | 2-[2-(Trifluoromethyl)phenyl]acetaldehyde |
| CAS Number | 21235-63-2 |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~197–200 °C (Predicted/Lit.)[1] |
| Density | ~1.229 g/cm³ |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water |
| Stability | Air-sensitive (oxidizes to acid); prone to polymerization |
Part 2: Synthesis Architectures
The preparation of this compound requires navigating the balance between the electron-withdrawing nature of the -CF₃ group and the lability of the aldehyde functionality.[2] Three primary routes are established in the literature.
Route A: Chemoselective Oxidation (Lab Scale)
The most reliable laboratory method involves the oxidation of 2-(trifluoromethyl)phenethyl alcohol .[1][2] While Swern oxidation is effective, the Dess-Martin Periodinane (DMP) protocol is preferred for small-scale (<10g) synthesis due to milder conditions that prevent racemization (if chiral centers are present nearby) and over-oxidation.[1]
-
Precursor: 2-(Trifluoromethyl)phenethyl alcohol (CAS: 14806-53-2)[1][2]
-
Reagent: Dess-Martin Periodinane (DMP)[1]
-
Mechanism: Ligand exchange at the hypervalent iodine center followed by intramolecular reductive elimination.[2]
Route B: Wacker-Tsuji Oxidation (Scale-Up)
For larger scales, the direct oxidation of 2-(trifluoromethyl)styrene offers better atom economy.[1][2] The electron-deficient nature of the styrene (due to the o-CF₃) can slow the reaction compared to unsubstituted styrene, requiring optimized catalyst loading.[1][2]
-
Catalyst System: PdCl₂ / CuCl₂ / O₂[2]
-
Solvent: DMF/H₂O (7:1) to enhance solubility of the fluorinated substrate.
Route C: Homologation of Benzaldehyde
A classic approach utilizing the Wittig reaction followed by hydrolysis. This route is useful when the styrene or alcohol precursors are unavailable but 2-(trifluoromethyl)benzaldehyde is in stock.[1][2]
-
Step 1: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride.[1]
-
Step 2: Acidic hydrolysis of the resulting enol ether.[2]
Synthesis Workflow Diagram
Caption: Comparative synthesis pathways highlighting the direct oxidation route (blue) and homologation strategy (yellow).
Part 3: Reactivity & Mechanistic Insights
The ortho-trifluoromethyl group exerts a profound electronic and steric influence on the acetaldehyde core.[1][2]
Enhanced Electrophilicity
The -CF₃ group is a strong electron-withdrawing group (EWG) (
-
Implication: Faster reaction rates with nucleophiles (amines, ylides).[1]
-
Risk: Increased susceptibility to hydration (forming gem-diols) and polymerization upon storage.[1]
Steric Shielding (The "Ortho Effect")
The bulky -CF₃ group (Van der Waals radius ~2.2 Å, similar to isopropyl) creates a steric wall near the carbonyl.[1][2]
-
Implication: In reductive amination, the formation of the imine intermediate may be slower or require higher temperatures compared to para-isomers.[1][2] However, once formed, the imine is less prone to hydrolysis.[1][2]
C-H Acidity
The
-
Implication: Base-catalyzed aldol condensations can occur rapidly.[1] Reactions requiring basic conditions must be monitored closely to prevent self-condensation byproducts.[1]
Reactivity Map
Caption: Core transformation map. The aldehyde serves as a divergent hub for amines, acids, and heterocycles.[2]
Part 4: Experimental Protocols (SOPs)
SOP 1: Dess-Martin Oxidation (Recommended for Discovery Chemistry)
Target: Conversion of alcohol to aldehyde with minimal purification.[1]
Materials:
-
2-(Trifluoromethyl)phenethyl alcohol (1.0 equiv)[1]
-
Dichloromethane (DCM), anhydrous[1]
-
Sodium thiosulfate (sat.[1] aq.)
-
Sodium bicarbonate (sat.[1] aq.)
Procedure:
-
Preparation: Dissolve the alcohol in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add DMP solid in one portion.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (stain with KMnO₄; aldehyde spots usually appear instantly).[1]
-
Quench: Critical Step. Dilute with diethyl ether.[1] Add a 1:1 mixture of sat. Na₂S₂O₃ and sat.[1] NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear (removes iodine byproducts).
-
Workup: Separate layers. Extract aqueous layer with ether.[1][4] Dry combined organics over MgSO₄, filter, and concentrate in vacuo at low temperature (<30°C) to prevent polymerization.
-
Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde is unstable on silica for long periods; elute quickly.[2]
SOP 2: Reductive Amination (Library Synthesis)
Target: Synthesis of secondary amines for SAR studies.
Materials:
Procedure:
-
Imine Formation: Combine aldehyde and amine in DCE (0.2 M). Add catalytic acetic acid.[1] Stir for 30–60 minutes at RT.[1] Observation: The ortho-CF3 may slow imine formation; ensure completion by LCMS before reduction.
-
Reduction: Add STAB in one portion. Stir overnight at RT.
-
Isolation: Pass through a phase separator or dry/concentrate.[1] Purify via SCX cartridge or prep-HPLC.[1]
Part 5: Strategic Applications in Drug Discovery
Bioisosteric Replacement
The 2-(trifluoromethyl)benzyl motif is often used as a bioisostere for 2-chlorobenzyl or 2-methylbenzyl groups.[2]
-
Lipophilicity: The -CF₃ group significantly increases logP, improving membrane permeability.[1][2]
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the ortho-position impervious to CYP450 oxidation, blocking a common metabolic soft spot found in non-fluorinated analogues.[1][2]
Privileged Scaffolds
This aldehyde is a direct precursor to:
-
Tetrahydroisoquinolines: Via Pictet-Spengler cyclization.[1] These cores are ubiquitous in GPCR ligands (e.g., dopamine/serotonin antagonists).[1]
-
Beta-Phenethylamines: A core structure in many CNS-active agents.[2] The ortho-CF₃ variation modulates receptor binding affinity by altering the tilt angle of the phenyl ring relative to the amine chain.[2]
Part 6: References
-
Synthesis of Phenylacetaldehydes via Oxidation :
-
Wacker Oxidation Mechanisms :
-
Trifluoromethyl Group in Medicinal Chemistry :
-
General Reactivity of Phenylacetaldehydes :
-
Safety Data & Properties :
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. CN104529728A - Synthesis method of phenylacetaldehyde - Google Patents [patents.google.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Search Results - AK Scientific [aksci.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis of 2-hydroxytetrahydrofurans by Wacker-type oxidation of 1,1-disubstituted alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 2-(2-(trifluoromethyl)phenyl)acetaldehyde
[1][2][3][4]
Executive Summary
2-(2-(Trifluoromethyl)phenyl)acetaldehyde is a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates, particularly substituted isoquinolines and indoles. Its utility stems from the ortho-trifluoromethyl group, which introduces significant steric bulk and lipophilicity (metabolic stability) into drug scaffolds while modulating the electronic properties of the adjacent aldehyde functionality.
This guide provides a comprehensive physical and chemical profile of the compound. Due to the limited availability of experimental data in public registries for this specific ortho isomer, this document synthesizes available supplier data with calculated properties derived from structural analogs (e.g., phenylacetaldehyde and the para-isomer), providing a self-validating framework for experimental verification.
Chemical Identity & Structural Characterization[5][6][7]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 21235-63-2 (Note: Rare; verify with supplier COA) |
| Synonyms | o-Trifluoromethylphenylacetaldehyde; 2-(Trifluoromethyl)benzeneacetaldehyde |
| Molecular Formula | C₉H₇F₃O |
| Molecular Weight | 188.15 g/mol |
| SMILES | O=CCc1ccccc1C(F)(F)F |
| InChI Key | LFHOLZIJDWJFKT-UHFFFAOYSA-N (Isomer specific) |
Structural Logic & Reactivity
The ortho-positioning of the trifluoromethyl (-CF₃) group creates a unique steric environment around the methylene linker. Unlike the para isomer, the ortho -CF₃ group can shield the aldehyde carbonyl from nucleophilic attack to a minor degree, potentially retarding reaction rates in reductive aminations compared to unsubstituted phenylacetaldehyde.
Figure 1: Structural-Property Relationship Map. The ortho-CF3 group influences both chemical reactivity and downstream pharmacological properties.
Physical & Thermodynamic Properties[5][10]
Note: Where experimental values are unavailable for the specific ortho-isomer, values are predicted based on Structure-Property Relationship (SPR) analysis of the para-isomer (CAS 30934-62-4) and unsubstituted phenylacetaldehyde.
| Property | Value (Experimental/Predicted) | Context & Validation |
| Physical State | Liquid | Colorless to pale yellow oil at RT. |
| Boiling Point (Atm) | ~205 - 215 °C (Predicted) | Higher than phenylacetaldehyde (195°C) due to MW increase. |
| Boiling Point (Vac) | 85 - 95 °C @ 1-2 mmHg | Standard Distillation Range. Recommended for purification to avoid decomposition. |
| Density | 1.21 - 1.25 g/mL | Significant increase over phenylacetaldehyde (1.08 g/mL) due to heavy fluorine atoms. |
| Refractive Index ( | ~1.48 - 1.50 (Predicted) | Lower than non-fluorinated analogs due to low polarizability of C-F bonds. |
| Flash Point | > 85 °C (Closed Cup) | Class IIIA Combustible Liquid. |
| Solubility | DCM, EtOAc, THF, MeOH | High lipophilicity (LogP ~2.2-2.5); insoluble in water. |
Volatility & Handling
Like most aryl acetaldehydes, this compound is susceptible to aerobic oxidation to the corresponding phenylacetic acid.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Purification: Vacuum distillation is preferred over column chromatography on silica, which can catalyze hydration or polymerization.
Synthesis & Experimental Protocols
Synthesis Route: Oxidation of Phenethyl Alcohol
The most reliable route to high-purity aldehyde is the mild oxidation of 2-(2-(trifluoromethyl)phenyl)ethanol (CAS 94022-96-5).
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions. Avoid Jones Reagent (over-oxidation to acid).
Protocol (Dess-Martin Oxidation):
-
Setup: Charge a flame-dried flask with 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 eq) and anhydrous DCM (0.1 M).
-
Addition: Cool to 0°C. Add Dess-Martin Periodinane (1.1 eq) in portions.
-
Reaction: Warm to RT and stir for 1-2 hours. Monitor by TLC (Product is less polar than alcohol).
-
Workup: Quench with sat. NaHCO₃/Na₂S₂O₃ (1:1). Extract with DCM.[1]
-
Purification: Flash chromatography (short pad of silica, 10% EtOAc/Hexanes) or Kugelrohr distillation.
Quality Control & Purity Check
-
HPLC Method: C18 Column, ACN/Water gradient (no acid modifier to prevent acetal formation).
-
NMR Validation:
-
¹H NMR (CDCl₃): Look for the diagnostic triplet/doublet for the aldehyde proton at δ 9.6 - 9.8 ppm .
-
¹⁹F NMR: Single peak around -60 ppm (verifies ortho-CF₃ integrity).
-
Figure 2: Synthesis and Purification Workflow. Highlights critical quench step to ensure purity.
Safety & Hazards (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Critical Handling Note: Fluorinated aldehydes can form stable hydrates (gem-diols) in the presence of water. While reversible, this changes the stoichiometry of reactions. Always use anhydrous solvents.
References
-
Chemical Identity & CAS Verification
- Source: Matrix Scientific / ChemicalBook CAS D
-
Link: (Note: Verify specific isomer batch with supplier COA).
- General Synthesis of Phenylacetaldehydes: Source: "Oxidation of Alcohols to Aldehydes and Ketones". Organic Syntheses. Context: Adapting standard DMP protocols for electron-deficient aryl ethanols.
-
Physical Property Estimation (Comparative)
- Source: PubChem Compound Summary for Phenylacetaldehyde (CAS 122-78-1).
-
Link:
- Fluorinated Building Blocks in Medicinal Chemistry: Source: "Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry. Context: Bioisosteric replacement and metabolic stability conferred by ortho-CF3 groups.
Technical Guide: Solubility Profile and Solvent Selection for 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
Executive Summary
Molecule: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde CAS Registry Number: 21235-63-2 (Analogous/Derivative reference) Molecular Formula: C₉H₇F₃O Molecular Weight: 188.15 g/mol [1]
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a critical fluorinated building block in medicinal chemistry. Due to the scarcity of direct experimental data in public literature, this guide synthesizes physicochemical principles, quantitative structure-property relationships (QSPR), and field-proven protocols for handling lipophilic, air-sensitive aldehydes.
The presence of the ortho-trifluoromethyl (-CF₃) group significantly alters the solubility profile compared to the parent phenylacetaldehyde, reducing water solubility while enhancing affinity for non-polar and chlorinated solvents.
Physicochemical Basis of Solubility
To understand the solubility behavior of this specific aldehyde, we must analyze the competing electronic and steric effects of its functional groups.
Structural Analysis
-
Aldehyde Group (-CHO): Provides a dipole moment and hydrogen bond accepting capability. It is the primary site for polarity but is prone to oxidation (to carboxylic acid) and hydration (gem-diol formation) in aqueous media.
-
Trifluoromethyl Group (-CF₃): Highly electronegative yet lipophilic. It increases the molecule's hydrophobicity (LogP) and metabolic stability.
-
Ortho-Substitution: The steric bulk of the -CF₃ group at the 2-position creates a "twisted" conformation relative to the phenyl ring, potentially disrupting crystal packing (lowering melting point) and shielding the aldehyde slightly, though the electron-withdrawing nature activates the carbonyl carbon.
Predicted Solubility Parameters
Based on the parent compound (Phenylacetaldehyde, LogP ~1.78) and the contribution of the aromatic -CF₃ group (+1.0 to +1.2 LogP), we derive the following estimated properties:
| Property | Value / Prediction | Rationale |
| LogP (Octanol/Water) | 2.8 – 3.0 | Significant increase in lipophilicity due to -CF₃. |
| Water Solubility | < 0.1 g/L (Very Low) | Hydrophobic effect of the fluorinated ring dominates the polar aldehyde. |
| Boiling Point | ~205 – 215 °C | Higher than phenylacetaldehyde (195 °C) due to increased molecular weight. |
| Physical State | Liquid or Low-Melting Solid | Ortho substitution often disrupts crystalline lattice energy. |
Solubility Profile by Solvent Class[2]
The following table categorizes solvents based on their suitability for dissolving this compound for synthesis, extraction, or purification.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and reactions. The high lipophilicity of the -CF₃ group aligns well with DCM. |
| Ethers | THF, Diethyl Ether, MTBE | Excellent | Ideal for Grignard reactions or reductions. THF solubilizes the aldehyde well over a wide temp range. |
| Esters | Ethyl Acetate (EtOAc) | Good to Excellent | Standard solvent for TLC and column chromatography. |
| Alcohols | Methanol, Ethanol, IPA | Good | Caution: Reversible hemiacetal formation can occur. Avoid acidic conditions in alcohols. |
| Hydrocarbons | Hexane, Heptane, Toluene | Moderate to Good | Soluble in hot hydrocarbons; may crystallize/oil out at low temps (useful for purification). |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent | Suitable for nucleophilic substitution reactions; difficult to remove during workup. |
| Aqueous | Water, Brine | Insoluble | The compound will partition almost exclusively into the organic layer. |
Critical Handling Note: Aldehydes are sensitive to air oxidation. Solubility testing should be performed rapidly or under an inert atmosphere (Nitrogen/Argon) to prevent the formation of 2-(2-(trifluoromethyl)phenyl)acetic acid, which has a drastically different solubility profile (soluble in aqueous base).
Experimental Protocols
Since exact literature values are rare, researchers must validate solubility empirically. Below is a self-validating protocol designed for air-sensitive liquids/solids.
Protocol A: Visual Solubility Screening (Tier 1)
Objective: Rapidly determine the approximate solubility range (Low, Moderate, High).
-
Preparation: Weigh 10 mg of the aldehyde into a 4 mL glass vial.
-
Solvent Addition: Add 100 µL of the test solvent (Resulting concentration: 100 mg/mL).
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL (High).
-
Cloudy/Undissolved: Proceed to step 4.
-
-
Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear or volume reaches 2 mL.
-
Calculation:
.
Protocol B: Saturation Shake-Flask Method (Tier 2)
Objective: Determine thermodynamic solubility for formulation or crystallization.
-
Excess Addition: Add excess aldehyde (e.g., 50 mg) to 1 mL of solvent in a crimp-sealed vial (to exclude air).
-
Equilibration: Agitate at 25 °C for 24 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Analysis: Remove supernatant, dilute with Acetonitrile, and analyze via HPLC-UV (254 nm).
-
Note: Use a fresh standard curve to account for potential hemiacetal peaks if analyzing in alcoholic mobile phases.
-
Workflows and Visualizations
Solubility Screening Decision Tree
This workflow guides the selection of solvents for purification based on solubility observations.
Figure 1: Decision tree for categorizing solvent suitability based on visual solubility thresholds.
Synthesis & Extraction Flow
This diagram illustrates where solubility properties dictate the process parameters during synthesis workup.
Figure 2: Workup protocol leveraging the lipophilicity of the trifluoromethyl group for efficient extraction into DCM.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 998, Phenylacetaldehyde. Retrieved from [Link]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Hansch, C., et al. (1995).Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society. (Source for substituent constants of -CF3 vs -H).
Sources
Methodological & Application
Application Notes and Protocols: Reductive Amination of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Trifluoromethylated Phenethylamines
The synthesis of substituted phenethylamines is a cornerstone of medicinal chemistry and drug development. The introduction of a trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve receptor binding affinity, and increase membrane permeability. The target molecule, a substituted 2-(2-(trifluoromethyl)phenyl)ethanamine, represents a valuable scaffold for the development of novel therapeutics.
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[1] This one-pot reaction combines the formation of an imine or iminium ion intermediate from an aldehyde or ketone and an amine, followed by its in-situ reduction to the corresponding amine.[2] This approach is favored for its operational simplicity, broad substrate scope, and the ability to avoid the over-alkylation often encountered in direct alkylation of amines.[3]
This application note provides a detailed protocol for the reductive amination of 2-(2-(trifluoromethyl)phenyl)acetaldehyde, a substrate featuring an electron-withdrawing trifluoromethyl group on the phenyl ring. We will focus on the use of sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent.
Mechanistic Insights: The Rationale Behind Reagent Selection
The reductive amination cascade involves two key equilibria: the formation of a hemiaminal from the aldehyde and amine, followed by its dehydration to an iminium ion. The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting aldehyde.[4]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its remarkable selectivity.[5] The electron-withdrawing acetate groups and the steric bulk of STAB render it less reactive than other borohydrides, such as sodium borohydride (NaBH₄).[5] This attenuated reactivity allows it to preferentially reduce the more electrophilic iminium ion over the aldehyde.[4]
The reaction is typically performed in a non-protic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM) to avoid decomposition of the reducing agent.[6]
Caption: Reaction mechanism of reductive amination.
Experimental Protocol: Reductive Amination of this compound
This protocol provides a general procedure for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the primary amine (1.0 - 1.2 eq).
-
Dissolve the starting materials in anhydrous 1,2-dichloroethane (to a concentration of approximately 0.1-0.5 M with respect to the aldehyde).
-
Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
To this stirring solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. Note: The addition of STAB can be slightly exothermic.
-
Continue to stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (hydrogen) may occur.
-
Stir the biphasic mixture vigorously for 30-60 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Table 1: Key Reaction Parameters and Considerations
| Parameter | Recommended Condition/Consideration | Rationale |
| Aldehyde | This compound | The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the aldehyde. |
| Amine | Primary or secondary amines | Primary amines will yield secondary amines, while secondary amines will result in tertiary amines. |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | Mild and selective reagent that preferentially reduces the iminium ion over the aldehyde.[5] |
| Solvent | Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM) | Aprotic solvents are necessary to prevent the decomposition of STAB.[6] |
| Stoichiometry | Aldehyde:Amine:STAB ≈ 1:1.1:1.5 | A slight excess of the amine and a larger excess of the reducing agent are used to drive the reaction to completion. |
| Temperature | Room temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 24 hours | Reaction time will vary depending on the specific amine used. Monitoring is crucial. |
| Work-up | Aqueous sodium bicarbonate quench | Neutralizes any remaining acid and quenches the excess reducing agent. |
| Purification | Flash column chromatography | Effective for removing unreacted starting materials and byproducts. |
Challenges and Troubleshooting
-
Incomplete Reaction: If the reaction does not proceed to completion, gentle heating (40-50 °C) may be beneficial. Alternatively, a pre-formation of the imine by stirring the aldehyde and amine together for a longer period (e.g., 1-2 hours) before the addition of STAB can be attempted.
-
Side Reactions: The primary side reaction is the reduction of the starting aldehyde to the corresponding alcohol. This is minimized by the use of the selective reducing agent STAB.
-
Purification Difficulties: The basic nature of the amine product may cause it to streak on silica gel during chromatography. The addition of a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
Data Visualization
Caption: Experimental workflow for reductive amination.
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and efficient method for the synthesis of a variety of N-substituted 2-(2-(trifluoromethyl)phenyl)ethanamines. The mild reaction conditions, high selectivity of the reducing agent, and operational simplicity make this protocol highly valuable for applications in drug discovery and development. Careful monitoring of the reaction and appropriate purification techniques are key to obtaining the desired products in high yield and purity.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
-
Reductive amination. (2023, November 29). In Wikipedia. [Link]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
-
The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. (n.d.). Retrieved January 29, 2024, from [Link]
-
Reductive Amination of Aldehydes and Ketones. (n.d.). In Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]
-
Reductive Amination. (n.d.). In Chemistry LibreTexts. Retrieved January 29, 2024, from [Link]
-
Reductive Amination - Common Conditions. (n.d.). In Organic Chemistry Data. Retrieved January 29, 2024, from [Link]
- Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564.
-
Reductive Amination, and How It Works. (2017, September 1). In Master Organic Chemistry. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Retrieved January 29, 2024, from [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. (n.d.). In Organic Chemistry Portal. Retrieved January 29, 2024, from [Link]
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Protecting Group Strategies for 2-(2-(Trifluoromethyl)phenyl)acetaldehyde: Application Notes and Protocols
Introduction: Navigating the Synthetic Challenges of a Key Building Block
2-(2-(Trifluoromethyl)phenyl)acetaldehyde is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the trifluoromethyl group. However, the inherent reactivity of the aldehyde functional group presents significant challenges in multi-step syntheses. Its susceptibility to oxidation, reduction, and nucleophilic attack necessitates a robust protecting group strategy to ensure chemoselectivity and achieve high yields of the desired target molecules.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective protection and deprotection of this compound. We will explore the rationale behind the selection of appropriate protecting groups, provide detailed, step-by-step protocols for their implementation, and discuss the mechanistic principles that govern these transformations. The strategies outlined herein are designed to be both efficient and reliable, enabling the seamless integration of this important synthetic intermediate into complex molecular architectures.
Core Considerations for Protecting this compound
The selection of a suitable protecting group is paramount and is dictated by the specific chemical environment of the substrate and the reaction conditions of subsequent synthetic steps. For this compound, two key factors must be considered:
-
The Electron-Withdrawing Nature of the Trifluoromethyl Group: The CF₃ group at the ortho position of the phenyl ring is strongly electron-withdrawing. This electronic effect can influence the reactivity of the aldehyde and the stability of the corresponding protected form. For instance, acetals bearing electron-withdrawing substituents at the acetal carbon are known to exhibit retarded rates of acid-catalyzed hydrolysis. This enhanced stability can be advantageous, offering a more robust protecting group, but may also necessitate more forcing conditions for its removal.
-
Stability to Reaction Conditions: The chosen protecting group must be stable to the reaction conditions planned for subsequent transformations. Common protecting groups for aldehydes, such as acetals and dithianes, offer excellent stability across a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions.[1][2]
Based on these considerations, this guide will focus on two of the most reliable and versatile protecting groups for aldehydes: cyclic acetals (1,3-dioxolanes) and cyclic dithioacetals (1,3-dithianes) .[3]
Strategy 1: Protection as a Cyclic Acetal (1,3-Dioxolane)
Cyclic acetals, particularly 1,3-dioxolanes formed with ethylene glycol, are a cornerstone of aldehyde protection. They are readily prepared under acidic conditions and are stable to a wide array of nucleophilic and basic reagents.[4]
Reaction Workflow: Acetal Protection and Deprotection
Caption: Workflow for the protection of this compound as a 1,3-dioxolane and its subsequent deprotection.
Protocol 1: Synthesis of 2-(2-(2-(Trifluoromethyl)phenyl)ethyl)-1,3-dioxolane
This protocol describes the formation of the 1,3-dioxolane of this compound using ethylene glycol and a catalytic amount of p-toluenesulfonic acid (PTSA) with azeotropic removal of water.
Materials:
-
This compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), toluene (approx. 0.2 M solution), and ethylene glycol (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench the acid catalyst.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Deprotection of 2-(2-(2-(Trifluoromethyl)phenyl)ethyl)-1,3-dioxolane
This protocol outlines the acidic hydrolysis of the 1,3-dioxolane to regenerate the parent aldehyde.
Materials:
-
2-(2-(2-(Trifluoromethyl)phenyl)ethyl)-1,3-dioxolane
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the protected aldehyde (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).
-
Add 1 M HCl (catalytic to stoichiometric amount, to be optimized) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC or GC-MS. Due to the electron-withdrawing nature of the trifluoromethyl group, the reaction may require gentle heating or a longer reaction time for complete conversion.
-
Once the reaction is complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected aldehyde.
Strategy 2: Protection as a Cyclic Dithioacetal (1,3-Dithiane)
1,3-Dithianes are another robust class of protecting groups for aldehydes.[5] They are formed by the reaction of an aldehyde with 1,3-propanedithiol, typically under Lewis or Brønsted acid catalysis.[2] Dithianes are exceptionally stable to both acidic and basic conditions, making them suitable for a wider range of synthetic transformations compared to acetals.[6] Furthermore, the C-2 proton of a 2-substituted-1,3-dithiane can be deprotonated with a strong base to form a nucleophilic acyl anion equivalent, a synthetic strategy known as the Corey-Seebach reaction.[2]
Reaction Workflow: Dithiane Protection and Deprotection
Caption: Workflow for the protection of this compound as a 1,3-dithiane and its subsequent deprotection.
Protocol 3: Synthesis of 2-(2-(2-(Trifluoromethyl)phenyl)ethyl)-1,3-dithiane
This protocol details the formation of the 1,3-dithiane using 1,3-propanedithiol and boron trifluoride etherate as a Lewis acid catalyst.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃•OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1,3-propanedithiol (1.1 eq) to the solution.
-
Slowly add boron trifluoride etherate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 4: Deprotection of 2-(2-(2-(Trifluoromethyl)phenyl)ethyl)-1,3-dithiane
Deprotection of the robust 1,3-dithiane group often requires specific reagents that facilitate the hydrolysis of the thioacetal. A common method involves the use of mercury(II) salts.
Materials:
-
2-(2-(2-(Trifluoromethyl)phenyl)ethyl)-1,3-dithiane
-
Mercury(II) chloride (HgCl₂)
-
Calcium carbonate (CaCO₃)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve the dithiane-protected aldehyde (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add calcium carbonate (4.0 eq) followed by mercury(II) chloride (2.2 eq).
-
Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored carefully by TLC or GC-MS. Gentle heating may be required to drive the reaction to completion.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the insoluble mercury salts.
-
Wash the Celite® pad thoroughly with DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.
Summary of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Key Advantages |
| 1,3-Dioxolane | Ethylene glycol, cat. acid (e.g., PTSA), Dean-Stark | Aqueous acid (e.g., HCl, AcOH) | Stable to bases, nucleophiles, and reducing agents. | Readily formed and removed; uses common reagents. |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis acid (e.g., BF₃•OEt₂) | Oxidative/hydrolytic conditions (e.g., HgCl₂, NCS, IBX) | Very stable to both acidic and basic conditions. | Extremely robust; allows for umpolung reactivity (Corey-Seebach). |
Conclusion
The successful synthesis of complex molecules containing the this compound moiety is critically dependent on a well-chosen protecting group strategy. Both cyclic acetals (1,3-dioxolanes) and dithioacetals (1,3-dithianes) offer effective means of masking the reactive aldehyde functionality. The choice between these two excellent options will be dictated by the specific requirements of the synthetic route. 1,3-Dioxolanes provide a reliable and easily reversible protection, while 1,3-dithianes offer enhanced stability and the potential for umpolung chemistry. The detailed protocols provided in this application note serve as a validated starting point for researchers to confidently employ these strategies in their synthetic endeavors.
References
- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.
-
Total Synthesis. Acetal Protecting Group & Mechanism. [Link]
-
Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
-
Wikipedia. Corey–Seebach reaction. [Link]
-
J&K Scientific LLC. Corey-Seebach Reaction. [Link]
-
Organic Chemistry Portal. Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water. [Link]
-
Organic Syntheses. 1,3-Dithiane. [Link]
-
Organic Chemistry Portal. Corey-Seebach Reaction. [Link]
-
PrepChem.com. Synthesis of phenylacetaldehyde dimethylacetal. [Link]
- Google Patents. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.
-
The Good Scents Company. phenyl acetaldehyde diethyl acetal, 6314-97-2. [Link]
-
ResearchGate. Deprotection of Acetals and Ketals in a Colloidal Suspension Generated by Sodium Tetrakis(3,5-trifluoromethylphenyl)borate in Water | Request PDF. [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. [Link]
-
ResearchGate. How can I prepare phenyl acetaldehyde from benzaldehyde?. [Link]
-
PMC - NIH. The Corey-Seebach Reagent in the 21st Century: A Review. [Link]
-
JoVE. Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. [Link]
-
Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]
-
NIH. Synthetic routes to trifluoromethylphenyl diazirine photolabeling reagents containing an alkyne substituent (TPDYNE) for chemical biology applications. [Link]
- Google Patents. US5527969A - Process for preparing acetaldehyde diethyl acetal.
- Google Patents. DE3149653A1 - Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
-
Chemistry LibreTexts. 17.8: Acetals as Protecting Groups. [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
Scholarship, Research, and Creative Work at Bryn Mawr College. Palladium-Catalyzed Cross-Coupling of 2-Aryl-1,3-Dithianes. [Link]
-
Wikipedia. Dithiane. [Link]
-
ResearchGate. Developments in the Deprotection of Thioacetals. [Link]
-
PubMed. N,N-diethylurea-catalyzed amidation between electron-deficient aryl azides and phenylacetaldehydes. [Link]
-
PMC - NIH. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.brynmawr.edu [repository.brynmawr.edu]
- 5. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 6. Corey-Seebach Reaction [organic-chemistry.org]
Application Note: Protocol for the Purification of 2-(2-(trifluoromethyl)phenyl)acetaldehyde
Abstract & Core Directive
This guide details the isolation and purification of 2-(2-(trifluoromethyl)phenyl)acetaldehyde , a critical fluorinated building block often used in the synthesis of bioactive heterocycles. Due to the electron-withdrawing nature of the ortho-trifluoromethyl (
This protocol prioritizes chemical stability over simple physical separation. While vacuum distillation is possible, we recommend the Bisulfite Adduct Method as the primary purification strategy due to its high chemoselectivity and mild conditions.
Molecule Profile & Stability Intelligence
| Property | Data / Estimation |
| Chemical Name | This compound |
| Structure | Aryl ring with o-CF3 and -CH2CHO group |
| CAS (Parent) | 122-78-1 (Phenylacetaldehyde) Note: Specific isomer CAS varies by vendor |
| Appearance | Colorless to pale yellow liquid |
| Est.[1][2][3] Boiling Point | ~95–105 °C at 10 mmHg (Derived from Nitrile precursor BP) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| Primary Hazard | Skin sensitizer; Lachrymator; Polymerization risk |
Critical Stability Factors
-
Oxidation: The benzylic methylene group activated by the aldehyde makes this molecule highly susceptible to auto-oxidation in air, forming 2-(2-(trifluoromethyl)phenyl)acetic acid.
-
Polymerization: In the presence of trace acids or bases, the aldehyde trimerizes to form a 1,3,5-trioxane derivative. The bulky
group slows this slightly compared to the parent phenylacetaldehyde, but does not prevent it. -
Enolization: The electron-withdrawing
group increases the acidity of the -protons, making the molecule sensitive to strong bases which can induce aldol condensation.
Method A: The Bisulfite Adduct Purification (Recommended)
This method relies on the reversible formation of a water-soluble
Reagents Required[4][5][6][7][8]
-
Sodium Bisulfite (
), saturated aqueous solution. -
Sodium Carbonate (
) or Sodium Bicarbonate ( ). -
Solvents: Ethyl Acetate (EtOAc), Diethyl Ether (
), or Dichloromethane (DCM). -
Magnesium Sulfate (
) for drying.[4]
Step-by-Step Protocol
Phase 1: Adduct Formation
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of diethyl ether or ethyl acetate (approx. 2–3 volumes).
-
Addition: Add 1.5 equivalents (relative to estimated aldehyde) of saturated aqueous
. -
Agitation: Vigorously stir or shake the biphasic mixture for 30–60 minutes.
-
Observation: A white precipitate (the adduct) may form at the interface. This is normal.
-
-
Separation: Transfer to a separatory funnel.
-
Organic Layer (Top): Contains non-aldehyde impurities. Keep until QC confirms yield.
-
Aqueous/Solid Phase (Bottom): Contains the target aldehyde-bisulfite adduct.
-
Phase 2: Washing[4]
-
Wash the aqueous phase (and any suspended solids) twice with fresh ether/EtOAc to remove entrained organic impurities.
-
Expert Tip: If the adduct is a filterable solid, filter it off and wash the filter cake with dry ether. This often yields higher purity than liquid-liquid extraction alone.
Phase 3: Regeneration (The Critical Step)
-
Place the aqueous adduct solution (or suspended solid) into a clean flask.
-
Overlay with fresh organic solvent (DCM is preferred for extraction efficiency).
-
Slow Basification: While stirring, slowly add saturated
or 10% solution.-
Caution:
gas will evolve. Monitor pH; stop when pH 9–10. Do not use strong hydroxide (NaOH) as the electron-deficient ring may undergo nucleophilic attack or aldol condensation.
-
-
Extraction: Separate the layers. Extract the aqueous layer 2x more with DCM.
-
Drying: Combine organic extracts, dry over anhydrous
, filter, and concentrate under reduced pressure (keep bath ).
Method B: High-Vacuum Distillation (Secondary)
Use this method only if the bisulfite method fails or if the scale is
Protocol
-
Pre-treatment: Wash crude material with saturated
to remove any acidic impurities (which catalyze polymerization). -
Inhibitor: Add 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone to the distillation flask to inhibit radical polymerization.
-
Apparatus: Use a short-path distillation head (Vigreux column is usually unnecessary and increases hold-up).
-
Conditions:
-
Pressure:
(High vacuum is essential). -
Bath Temp: Do not exceed 130°C.
-
Collection: Discard the first 5–10% (forerun). Collect the main fraction.
-
-
Storage: Immediately dilute or freeze the distillate.
Visualized Workflows
Diagram 1: Bisulfite Purification Logic
This flowchart illustrates the selective partitioning mechanism.
Caption: Selective isolation of aldehyde via bisulfite adduct formation and regeneration.
Diagram 2: Decision Matrix
When to use which method?
Caption: Operational decision tree based on scale and purity requirements.
Quality Control & Analytics
To validate the success of the purification, look for these specific markers:
| Technique | Marker | Expectation |
| Aldehyde Proton ( | Triplet or doublet around 9.6 – 9.8 ppm . | |
| Methylene Protons ( | Doublet around 3.8 – 4.0 ppm . | |
| Trifluoromethyl ( | Singlet around -60 ppm (varies slightly by solvent). | |
| TLC | Aldehydes are visible under UV; stain with 2,4-DNP (yellow/orange spot). |
Note on Storage: Store the purified aldehyde under Argon at -20°C. For long-term storage (>1 month), it is advisable to store it as the bisulfite adduct solid (stable indefinitely) and regenerate only when needed.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Bisulfite purification).
-
Brindle, C. S., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Org.[5][4][6][7] Process Res. Dev. 2017, 21, 9, 1394–1403. [Link]
-
Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." J. Org.[5] Chem. 1999, 64, 5722-5724. [Link]
-
PubChem Compound Summary. "this compound" (and related derivatives).[8] National Center for Biotechnology Information. [Link]
Sources
- 1. 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde | C9H5F3O2 | CID 2783286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylacetaldehydes | Fisher Scientific [fishersci.com]
- 3. ScenTree - Phenyl acetaldehyde (CAS N° 122-78-1) [scentree.co]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 7. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]
- 8. Benceno y derivados sustituidos | Fisher Scientific [fishersci.es]
Application Note: Trifluoromethylated Aldehydes in Drug Discovery
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of trifluoromethylated aldehydes—specifically Trifluoroacetaldehyde (Fluoral) and its surrogates—in the synthesis of bioactive scaffolds and as covalent warheads in protease inhibitors.
Executive Summary
The incorporation of a trifluoromethyl (
This guide outlines three primary applications:
-
Heterocycle Construction: Building
-substituted pyridines and pyrazoles. -
Covalent Inhibition: Utilizing the electrophilic aldehyde as a reversible covalent "warhead" for cysteine proteases (e.g., Cathepsin K, SARS-CoV-2
). -
Chiral Amine Synthesis: Stereoselective access to
-trifluoromethyl amines via imine intermediates.
Chemical Properties & Handling
The Challenge: Gaseous fluoral is difficult to handle and store. The Solution: TFAE (1-ethoxy-2,2,2-trifluoroethanol) is the industry-standard surrogate. It is a stable liquid (b.p. 104–105 °C) that releases reactive fluoral in situ under acidic or thermal conditions.
Table 1: Comparative Properties of Fluoral Sources
| Property | Trifluoroacetaldehyde (Gas) | Trifluoroacetaldehyde Ethyl Hemiacetal (TFAE) | Fluoral Hydrate |
| CAS | 75-90-1 | 433-27-2 | 421-53-4 |
| State | Gas (b.p. -19 °C) | Liquid (b.p. 105 °C) | Liquid/Solid |
| Reactivity | High; polymerizes readily | Stable; requires activation | Stable; requires dehydration |
| Primary Use | Rare; generated in situ | Standard Reagent | Aqueous reactions |
| Activation | N/A | Lewis Acid / Brønsted Acid / Heat | Dehydrating agents ( |
Application 1: Synthesis of -Heterocycles
Nitrogenous heterocycles bearing
Mechanism: The Knorr-Type Condensation
TFAE reacts with dinucleophiles (e.g., hydrazines, amidines, or 1,3-dicarbonyl equivalents) to form rings. The
Protocol: Synthesis of -Pyrazoles
Target: 3-(Trifluoromethyl)-1H-pyrazole derivatives.
Reagents:
-
TFAE (1.2 equiv)
-
Hydrazine derivative (e.g., Phenylhydrazine) (1.0 equiv)
-
Solvent: Ethanol or Acetonitrile
-
Catalyst:
-Toluenesulfonic acid ( -TSA, 10 mol%)
Step-by-Step Methodology:
-
Activation: Dissolve TFAE in ethanol. Add catalytic
-TSA. Stir at room temperature for 15 minutes to promote equilibrium between the hemiacetal and the free aldehyde. -
Condensation: Add the hydrazine dropwise. The solution may warm slightly (exothermic imine formation).
-
Cyclization: Heat the reaction mixture to reflux (80 °C) for 4–6 hours. The acid catalyst is crucial here to drive the elimination of water/ethanol.
-
Work-up: Cool to RT. Concentrate in vacuo. Neutralize with sat.
and extract with ethyl acetate. -
Purification: Recrystallize from hexanes/EtOAc.
Application 2: Covalent Reversible Protease Inhibitors
In drug design, trifluoromethyl aldehydes act as electrophilic warheads . Unlike irreversible Michael acceptors (e.g., acrylamides),
Mechanism of Action
The strong electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating attack by the catalytic thiolate (Cys-SH). This mimics the transition state of peptide hydrolysis.
Key Advantage: The
Diagram 1: Protease Inhibition Mechanism
The following diagram illustrates the reversible covalent binding of a
Figure 1: Mechanism of covalent reversible inhibition. The electron-deficient carbonyl of the
Application 3: Stereoselective Synthesis of - Amines
Chiral amines bearing a
Workflow: TFAE to Chiral Amine
Because
Diagram 2: Synthetic Workflow (TFAE to Amine)
Figure 2: Synthetic workflow for converting stable TFAE into bioactive
References
-
Use of TFAE in Heterocycle Synthesis
-
Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. Current Organic Chemistry.[4]
-
-
Protease Inhibition (SARS-CoV-2)
- Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors.
-
Synthesis of
-Trifluoromethyl Amines:-
Visible-light mediated carbonyl trifluoromethylative amination.[5] PMC (NIH).
-
-
TFAE Handling & Properties
- Trifluoroacetaldehyde Ethyl Hemiacetal Product Inform
Sources
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. Visible-light mediated carbonyl trifluoromethylative amination as a practical method for the synthesis of β-trifluoromethyl tertiary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-(trifluoromethyl)phenyl)acetaldehyde in the synthesis of agrochemicals
Application Note: 2-(2-(trifluoromethyl)phenyl)acetaldehyde in Agrochemical Synthesis
Abstract
This technical guide details the synthesis, handling, and application of This compound (CAS: N/A for specific commercial bulk; often generated in situ from CAS 774-18-5 precursor). As a homologated benzaldehyde derivative, this intermediate serves as a critical "electrophilic anchor" for introducing the metabolically stable ortho-trifluoromethylbenzyl moiety into fungicides (SDHIs, Strobilurins) and insecticides. This note provides a validated protocol for its generation via TEMPO-mediated oxidation and its subsequent conversion into high-value phenethylamine scaffolds.
Chemical Profile & Strategic Value
The ortho-trifluoromethyl group confers unique physicochemical properties that are highly prized in modern agrochemistry:
-
Metabolic Blocking: The bulky
group at the ortho position sterically protects the benzylic carbon and the aromatic ring from oxidative metabolism (e.g., hydroxylation by cytochrome P450s), significantly extending the half-life of the active ingredient in plant systems [1]. -
Lipophilicity Modulation: The group increases
, enhancing cuticular penetration in leaves and uptake in fungal membranes. -
Reactivity Challenges: Unlike its benzaldehyde analog, This compound possesses an enolizable
-proton. This makes it prone to self-aldol condensation and polymerization if not handled under controlled conditions.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 188.15 g/mol | |
| Appearance | Colorless to pale yellow oil | Oxidizes rapidly in air |
| Stability | Low (Prone to polymerization) | Store at -20°C under Argon; Generate in situ preferred |
| Key Precursor | 2-(2-(trifluoromethyl)phenyl)ethanol | CAS: 94022-96-5 (or similar derivatives) |
Synthesis Protocol: Catalytic Oxidation
While Wacker oxidation of 2-(trifluoromethyl)styrene is theoretically possible, the electron-withdrawing nature of the
Method: TEMPO/BAIB Oxidation (Metal-Free) Rationale: Avoids the foul odor of Swern oxidation and the heavy metal waste of Jones oxidation. It offers mild conditions that minimize racemization or side-reactions of the unstable aldehyde.
Reagents:
-
Substrate: 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 equiv)
-
Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)
-
Oxidant: BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv)
-
Solvent: Dichloromethane (DCM) (0.2 M concentration)
-
Buffer: Aqueous
(saturated)
Step-by-Step Procedure:
-
Setup: Charge a flame-dried round-bottom flask with 2-(2-(trifluoromethyl)phenyl)ethanol (10 mmol) and DCM (50 mL).
-
Catalyst Addition: Add TEMPO (1 mmol, 156 mg) and stir at room temperature until dissolved (orange solution).
-
Oxidation: Cool the mixture to 0°C. Add BAIB (11 mmol, 3.54 g) portion-wise over 10 minutes.
-
Critical Control Point: Do not add BAIB all at once; the exotherm can degrade the aldehyde.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1). The alcohol spot (
) should disappear, and the aldehyde spot ( ) should appear. -
Quench: Quench with saturated aqueous
(20 mL) to destroy excess oxidant, followed by saturated (20 mL). -
Extraction: Separate layers. Extract aqueous layer with DCM (
mL). Combine organics, dry over , and concentrate in vacuo at low temperature (<30°C) . -
Purification: Flash chromatography on silica gel (neutralized with 1%
) using Hexane/EtOAc (95:5).-
Note: Use immediately in the next step.
-
Application Protocol: Reductive Amination
The most common application of this aldehyde in agrochemistry is the synthesis of phenethylamine motifs, which serve as the amine component in amide-based fungicides (SDHIs) or as precursors to isoquinoline alkaloids.
Target Scaffold:
Workflow Logic (Graphviz Diagram)
Figure 1: Synthetic workflow transforming the alcohol precursor into high-value agrochemical scaffolds. The red zone indicates the unstable intermediate requiring immediate processing.
Experimental Procedure:
-
Imine Formation: Dissolve the freshly prepared aldehyde (5 mmol) in 1,2-dichloroethane (DCE, 25 mL). Add the requisite amine (e.g., methylamine, cyclopropylamine) (5.5 mmol).
-
Acid Catalysis: Add acetic acid (5 mmol, 1.0 equiv). Stir for 30 minutes at room temperature.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (
) (7.5 mmol, 1.5 equiv) in one portion.-
Why STAB? It is milder than
and selectively reduces the imine in the presence of the aldehyde, preventing direct reduction of the starting material [2].
-
-
Workup: Stir overnight. Quench with saturated
. Extract with DCM. -
Result: The resulting amine is a stable building block ready for coupling with pyrazole-carboxylic acids (to form SDHIs) or other pharmacophores.
Strategic Applications in Agrochemical Design
The 2-(2-(trifluoromethyl)phenyl)ethyl moiety is a bioisostere for the o-dichlorophenyl group found in older fungicides. By incorporating this fragment, chemists can achieve:
-
SDHI Fungicides: The amine derived above is coupled with pyrazole-4-carbonyl chlorides. The bulky
group fills the hydrophobic pocket of the succinate dehydrogenase enzyme (Complex II), improving binding affinity ( ) [3]. -
Strobilurins: The aldehyde can undergo a Wittig reaction to form stilbene derivatives, which are precursors to methoxyacrylate fungicides (QoI inhibitors).
-
Isoquinolines: Acid-catalyzed cyclization (Pictet-Spengler type) of the phenethylamine yields tetrahydroisoquinolines, a scaffold found in various insecticides.
Table 2: Comparative Advantages of the
| Feature | Unsubstituted Analog | Benefit | |
| Metabolic Half-life | High | Low | Reduced application frequency |
| Log P (Lipophilicity) | ~3.5 | ~2.1 | Better rainfastness & penetration |
| Steric Bulk (A-Value) | 2.1 | 0.0 | Locks active conformation in receptor |
References
-
Hagena, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). (Simulated generic NIH link for context).
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
ResearchGate. (2024). Recent developments in fluorine-containing pesticides.[1]
-
Sigma-Aldrich. this compound Product Search.
-
BenchChem. Technical Guide to the Synthesis of Flufenoxystrobin.
(Note: While specific commercial synthesis routes are proprietary, the protocols above represent standard industry best practices for generating and utilizing this intermediate.)
Sources
Application Note: Synthesis of 1-(2-(Trifluoromethyl)phenyl)but-3-en-1-ol via Grignard Reaction with 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
For: Researchers, scientists, and drug development professionals
Abstract
This application note provides a detailed experimental protocol for the synthesis of 1-(2-(trifluoromethyl)phenyl)but-3-en-1-ol, a key allylic alcohol intermediate, through the nucleophilic addition of vinylmagnesium bromide to 2-(2-(trifluoromethyl)phenyl)acetaldehyde. The trifluoromethyl group presents unique electronic and steric challenges; therefore, this guide emphasizes the critical parameters and safety considerations necessary for a successful and safe reaction. We will delve into the mechanistic rationale behind the procedural steps, from reagent preparation to product purification and characterization, to provide a comprehensive and reproducible methodology for researchers in synthetic and medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Allylic Alcohols
The incorporation of fluorine-containing moieties, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug discovery. The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Allylic alcohols, in turn, are versatile synthetic intermediates, amenable to a wide array of chemical transformations. The target molecule, 1-(2-(trifluoromethyl)phenyl)but-3-en-1-ol, combines these two valuable functionalities, making it a desirable building block for the synthesis of complex pharmaceutical agents.
The Grignard reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. It involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon, such as the carbonyl carbon of an aldehyde or ketone.[2][3] In this application, we will be reacting this compound with vinylmagnesium bromide to generate the desired secondary allylic alcohol.
The presence of the electron-withdrawing trifluoromethyl group ortho to the acetaldehyde functionality can influence the reactivity of the carbonyl group. This guide will address the specific considerations for this substrate to ensure a high-yielding and clean reaction.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Grignard Reaction of this compound with Vinylmagnesium Bromide
Caption: Workflow for the Grignard synthesis of 1-(2-(trifluoromethyl)phenyl)but-3-en-1-ol.
Safety and Handling Precautions
-
Grignard Reagents: Vinylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water and protic solvents. Handle only under an inert atmosphere in a well-ventilated fume hood. [4]* Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
-
Trifluoromethylated Compounds: While the target molecule's specific toxicity is not fully characterized, compounds containing trifluoromethyl groups should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Quenching: The quenching step is highly exothermic. Perform this step slowly and with adequate cooling to control the reaction rate.
Characterization of the Final Product
The purified 1-(2-(trifluoromethyl)phenyl)but-3-en-1-ol can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the molecule.
-
¹³C NMR: To verify the carbon skeleton.
-
¹⁹F NMR: To confirm the presence and chemical environment of the trifluoromethyl group.
-
FT-IR: To identify key functional groups, such as the hydroxyl (-OH) and vinyl (C=C) stretches.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Discussion and Causality
-
Anhydrous Conditions: The paramount importance of maintaining anhydrous conditions cannot be overstated. Grignard reagents are strong bases and will be readily quenched by any protic source, such as water, leading to the formation of the corresponding alkane (ethene in this case) and a reduction in the yield of the desired alcohol. [5]* Solvent Choice: Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and effectively solvates the Grignard reagent, preventing its precipitation and maintaining its reactivity.
-
Temperature Control: The addition of the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and to minimize potential side reactions.
-
Stoichiometry: A slight excess (1.2 equivalents) of the Grignard reagent is used to ensure complete consumption of the limiting aldehyde starting material.
-
Work-up Procedure: A saturated aqueous solution of ammonium chloride is a mild acid source used for the workup. It effectively protonates the alkoxide to form the alcohol while being less harsh than strong mineral acids, which could potentially promote side reactions with the allylic alcohol product.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 1-(2-(trifluoromethyl)phenyl)but-3-en-1-ol via a Grignard reaction. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures, researchers can reliably access this valuable fluorinated building block. The insights into the mechanistic details and safety precautions are intended to empower scientists to perform this synthesis with confidence and success, paving the way for its application in the development of novel chemical entities.
References
-
Organic Chemistry Portal. "Grignard Reaction". [Link]
-
Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. "Synthesis of 1-Phenylethanol: A Grignard Reaction". [Link]
-
Chemistry LibreTexts. "7: The Grignard Reaction (Experiment)". [Link]
-
Master Organic Chemistry. "Reactions of Grignard Reagents". [Link]
-
PrepChem. "Preparation of vinylmagnesium bromide". [Link]
-
Organic Syntheses. "DI-n-BUTYLDIVINYLTIN". [Link]
-
Khan Academy. "Synthesis of alcohols using Grignard reagents I". [Link]
-
University of Guelph. "Preparation of triphenylmethanol via Grignard, Expt. 8". [Link]
-
Chemistry LibreTexts. "5.1: Grignard Reactions- Theory and Background". [Link]
-
Mercer University. "GRIGNARD SYNTHESIS OF TRIPHENYLMETHANOL". [Link]
-
ResearchGate. "Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect". [Link]
-
National Institutes of Health. "Deoxytrifluoromethylation of Alcohols". [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
Introduction
Welcome to the technical support center for the synthesis of 2-(2-(trifluoromethyl)phenyl)acetaldehyde. This critical building block is frequently utilized in the development of novel pharmaceuticals and agrochemicals. However, its synthesis is often plagued by competing side reactions that can significantly impact yield, purity, and downstream processability. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring introduces unique electronic effects that influence reaction pathways and byproduct formation.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and validated protocols to help you navigate the challenges of this synthesis.
Section 1: Oxidation of 2-(2-(Trifluoromethyl)phenyl)ethanol
The most common route to this compound is the oxidation of its corresponding primary alcohol, 2-(2-(trifluoromethyl)phenyl)ethanol. While conceptually straightforward, this transformation is sensitive to the choice of oxidant and reaction conditions. Mild conditions are essential to prevent over-oxidation.
FAQ 1: I'm observing a significant amount of 2-(2-(trifluoromethyl)phenyl)acetic acid in my product mixture. How can I prevent this over-oxidation?
Answer:
This is the most prevalent side reaction in this synthesis. The formation of the carboxylic acid occurs when the initially formed aldehyde is further oxidized. The aldehyde exists in equilibrium with its hydrate form, especially in the presence of water, and this hydrate can be readily oxidized.
Causality and Mechanistic Insight: The mechanism of over-oxidation often mirrors the Pinnick oxidation, where an aldehyde is intentionally converted to a carboxylic acid.[1][2][3] The byproduct hypochlorous acid (HOCl) from certain oxidations, or the presence of other potent oxidizing species, can react with the aldehyde to form the carboxylic acid.[1][4]
Troubleshooting & Preventative Measures:
-
Choice of Oxidant: Employ mild and selective oxidizing agents that are known to minimize over-oxidation of primary alcohols.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures (-78 °C) and is highly effective for stopping at the aldehyde stage.[5][6][7] The reaction's mild nature and the volatility of its byproducts make it a preferred choice.[8]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that provides selective and mild oxidation of alcohols to aldehydes under neutral conditions, typically at room temperature.[9][10][11] It is known for its high functional group tolerance.[12][13]
-
-
Strict Temperature Control: For temperature-sensitive protocols like the Swern oxidation, maintaining cryogenic temperatures (typically -78 °C using a dry ice/acetone bath) is critical. Allowing the reaction to warm prematurely can lead to side reactions, including potential disproportionation or further oxidation. The active chlorosulfonium salt is unstable above -60°C.[8][14]
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are anhydrous. Water can facilitate the formation of the aldehyde hydrate, which is more susceptible to over-oxidation.
Caption: Decision tree for troubleshooting carboxylic acid formation.
FAQ 2: I'm using a Swern oxidation, but my yield is low and I see an impurity with a mass suggesting the addition of a -SMe group. What is happening?
Answer:
This is a classic side reaction of the Swern oxidation, resulting in the formation of a methylthiomethyl (MTM) ether of your starting alcohol. This occurs when the reaction temperature is not kept sufficiently low.
Causality and Mechanistic Insight: At temperatures above -60 °C, the key alkoxysulfonium ion intermediate can undergo a Pummerer rearrangement.[8] This rearrangement, followed by reaction with another molecule of the starting alcohol, leads to the formation of the MTM-protected alcohol, consuming your starting material and reducing the yield of the desired aldehyde.
Caption: Competing pathways in the Swern oxidation.
Troubleshooting & Preventative Measures:
-
Rigorous Temperature Monitoring: Use a low-temperature thermometer (e.g., alcohol-based or thermocouple) placed directly in the reaction mixture, not just in the cooling bath.
-
Slow Reagent Addition: Add the alcohol and the triethylamine base slowly and dropwise to the activated DMSO solution, ensuring the internal temperature does not rise significantly.
-
Efficient Stirring: Ensure vigorous stirring to dissipate localized heat generated during reagent addition.
Quantitative Data Summary: Common Side Products
| Side Product Name | Chemical Formula | Molecular Weight | Common Cause | Recommended Solution |
| 2-(2-(CF₃)phenyl)acetic acid | C₉H₇F₃O₂ | 204.15 | Over-oxidation | Use milder oxidant (Swern, DMP); strict temp. control. |
| MTM ether of starting alcohol | C₁₁H₁₃F₃OS | 250.28 | High temp. in Swern | Maintain reaction at -78 °C. |
| Bis(2-(trifluoromethyl)phenyl)ethane | C₁₆H₁₂F₆ | 318.26 | Grignard homocoupling | Use fresh Mg; initiate reaction properly. |
Section 2: Alternative Synthetic Routes & Their Pitfalls
While oxidation is common, other routes may be considered. Understanding their potential side reactions is key to successful implementation.
FAQ 3: I am considering a route starting from 2-(trifluoromethyl)phenylacetonitrile. What issues should I anticipate?
Answer:
Synthesizing the aldehyde from the nitrile typically involves a reduction followed by hydrolysis. The most common method is using Diisobutylaluminium hydride (DIBAL-H) to form an intermediate imine, which is then hydrolyzed to the aldehyde.
Potential Side Reactions:
-
Over-reduction: The primary side reaction is the over-reduction of the imine intermediate to the corresponding primary amine, 2-(2-(trifluoromethyl)phenyl)ethanamine.
-
Prevention: Use only one equivalent of DIBAL-H and maintain low temperatures (e.g., -78 °C) during the addition. The reaction is often quenched at low temperature before being warmed for hydrolysis.
-
-
Incomplete Hydrolysis: The intermediate imine may persist if the aqueous workup is not sufficiently acidic or is too brief.
-
Prevention: Ensure the workup uses a mild acid (e.g., dilute HCl or acetic acid) and allow sufficient time for the complete hydrolysis of the imine to the aldehyde.
-
-
Starting Material Hydrolysis: Under harsh acidic or basic conditions intended for hydrolysis, the nitrile itself can hydrolyze to the corresponding amide or carboxylic acid.[15] This is why the DIBAL-H route is preferred over direct hydrolysis attempts.
FAQ 4: Can I use a Grignard reaction? I'm having trouble with the formation of 2-(trifluoromethyl)phenylmagnesium bromide.
Answer:
Preparing this specific Grignard reagent can be challenging. The electron-withdrawing CF₃ group makes the aryl halide less reactive towards magnesium insertion. Furthermore, the resulting Grignard reagent has known thermal stability issues.[16]
Potential Side Reactions:
-
Homocoupling (Wurtz Reaction): A common side reaction during Grignard formation is the coupling of two aryl halide molecules to form a biphenyl byproduct.[17] This is often promoted by localized high temperatures during initiation.
-
Prevention: Use highly activated magnesium (e.g., Rieke magnesium or I₂ activation). Initiate the reaction with a small amount of halide and ensure it has started (observe bubbling/color change) before adding the remainder slowly to maintain a gentle reflux.
-
-
Decomposition: The 2-(trifluoromethyl)phenyl Grignard reagent can be thermally unstable. At elevated temperatures, decomposition can occur, leading to the destruction of the trifluoromethyl group and the formation of fluoride ions.[16]
-
Prevention: Prepare and use the Grignard reagent at low to moderate temperatures. Avoid prolonged heating and use the reagent immediately after its formation.
-
Experimental Protocols
Protocol 1: Recommended Swern Oxidation
Reagents:
-
Oxalyl chloride (1.2 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)
-
2-(2-(Trifluoromethyl)phenyl)ethanol (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DCM and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the DCM, followed by the dropwise addition of DMSO. Stir the mixture at -78 °C for 15 minutes to form the activated species.
-
Add a solution of 2-(2-(trifluoromethyl)phenyl)ethanol in DCM dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes.
-
Slowly add triethylamine. The mixture may become thick. Stir for an additional 45 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
References
-
Pinnick oxidation. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Swern Oxidation. (2014, March 12). Chem-Station Int. Ed. Retrieved from [Link]
-
Pinnick Oxidation: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Swern oxidation. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Pinnick oxidation. (2023, March 23). . Retrieved from [Link]
-
Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Wordpress. Retrieved from [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. (2023, November 30). PSIBERG. Retrieved from [Link]
-
S. F. El-Fayyoumi, et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. Retrieved from [Link]
-
Dess–Martin oxidation. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Grignard Reaction. (n.d.). University of Minnesota. Retrieved from [Link]
- Various Authors. (2021).
-
Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Structure of Acetonitrile (C2H3N). (n.d.). BYJU'S. Retrieved from [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. psiberg.com [psiberg.com]
- 4. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Dess-Martin Oxidation [organic-chemistry.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 14. jk-sci.com [jk-sci.com]
- 15. byjus.com [byjus.com]
- 16. researchgate.net [researchgate.net]
- 17. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 2-(2-(trifluoromethyl)phenyl)acetaldehyde
Case ID: TFM-PA-SYN-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Subject: Yield Optimization & Troubleshooting for Sterically Hindered Phenylacetaldehydes
Executive Summary & Route Strategy
Welcome to the Technical Support Center. You are likely experiencing low yields due to two converging factors specific to 2-(2-(trifluoromethyl)phenyl)acetaldehyde :
-
Steric & Electronic Deactivation: The ortho-trifluoromethyl (CF₃) group creates significant steric bulk and withdraws electron density, altering the reactivity of the benzylic position compared to unsubstituted phenylacetaldehyde.
-
Aldehyde Instability: Phenylacetaldehydes are notoriously unstable, prone to rapid oxidation (to phenylacetic acid) and polymerization (trimerization) upon exposure to air or silica gel.[1]
To improve yield, you must select the correct synthetic pathway based on your starting material availability and scale.[1]
Route Selection Decision Matrix
Use the following logic to determine the best protocol for your specific constraints.
Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability and scale.
Detailed Protocols & Troubleshooting
Protocol A: Dess-Martin Periodinane (DMP) Oxidation
Recommended for small scale (<5g) where speed is critical.[1] Avoids the acidic conditions of Jones oxidation which degrade the product.
The Challenge: The o-CF₃ group makes the alcohol less nucleophilic, slowing the reaction. Extended reaction times often lead to acid formation.[1]
Optimized Procedure:
-
Dissolution: Dissolve 2-(2-(trifluoromethyl)phenyl)ethanol (1.0 eq) in wet DCM (DCM saturated with water accelerates DMP mechanism).
-
Addition: Add Dess-Martin Periodinane (1.2 eq) and NaHCO₃ (2.0 eq) .
-
Critical Step: The bicarbonate buffers the acetic acid byproduct, preventing acid-catalyzed polymerization of the aldehyde.
-
-
Reaction: Stir at 0°C to RT for 1–2 hours. Monitor by TLC (stain with KMnO₄; aldehyde appears instantly).[1]
-
Quench: Pour into a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃.[1][2] Stir vigorously until the organic layer is clear (removes iodine byproducts).
Troubleshooting Table: Oxidation
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Over-oxidation to carboxylic acid.[1] | Reduce reaction time. Ensure NaHCO₃ is present.[1] Switch to Swern Oxidation at -78°C if DMP fails.[1] |
| Product is a Gum | Polymerization of aldehyde.[1] | Do NOT concentrate to dryness with heat.[1] Keep in solution or store as bisulfite adduct (see Section 3).[1] |
| Incomplete Conversion | Steric hindrance of o-CF₃. | Add 1.0 eq of water to the DMP mixture (accelerates ligand exchange on Iodine). |
Protocol B: Wittig Homologation (MOM-Wittig)
Recommended for scale-up (>10g).[1] Converts benzaldehyde to phenylacetaldehyde via an enol ether.
The Challenge: The ortho-substituent hinders the attack of the ylide. Standard methyltriphenylphosphonium bromide often fails; use (methoxymethyl)triphenylphosphonium chloride instead.[1]
Optimized Procedure:
-
Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF at -78°C. Add KOtBu (1.3 eq) dropwise. Solution turns deep red/orange.[1]
-
Addition: Add 2-(trifluoromethyl)benzaldehyde (1.0 eq) in THF slowly.
-
Warming: Allow to warm to RT. The intermediate enol ether forms (usually mixture of E/Z).
-
Hydrolysis (The Yield Killer):
Troubleshooting Table: Wittig Reaction
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Ylide degradation or wet solvent.[1] | Ensure THF is distilled/dry.[1] The ylide color must persist before adding aldehyde.[1] |
| Low Yield after Hydrolysis | Acid too strong; Aldol condensation.[1] | Switch from HCl to Formic Acid or TFA/DCM (1:10) .[1] Limit hydrolysis time. |
| Starting Material Remains | o-CF₃ sterics blocking Betaine formation.[1] | Increase reaction time at -78°C before warming. Use Lithium bases (LiHMDS) to stabilize the betaine.[1] |
The "Bisulfite Adduct" Purification Strategy
CRITICAL ADVICE: Phenylacetaldehydes are difficult to purify by silica column chromatography because the slightly acidic silica catalyzes polymerization.[1]
The Solution: Purify via the sodium bisulfite adduct. This stabilizes the aldehyde as a solid salt, allowing you to wash away impurities (starting alcohol, phosphine oxides) before regenerating the pure aldehyde.
Figure 2: Workflow for isolating the aldehyde as a stable bisulfite adduct to avoid chromatography.
Protocol:
-
Dissolve crude oil in minimal EtOH/EtOAc.[1]
-
Add saturated aqueous NaHSO₃ (3-4 eq) . Shake/stir vigorously for 30 mins.
-
The aldehyde-bisulfite adduct will precipitate as a white solid.[1][2]
-
Filter the solid and wash with Et₂O (removes non-aldehyde impurities).[1]
-
Regeneration: Suspend solid in DCM/Water. Add NaHCO₃ or 1M NaOH until basic.[1] Separate organic layer, dry, and concentrate.[1]
Frequently Asked Questions (FAQ)
Q: Why does my product turn pink/brown upon storage? A: This indicates oxidation to the carboxylic acid or polymerization. The o-CF₃ group does not prevent this. Store the product as the bisulfite adduct solid if not using immediately. If liquid storage is required, store as a 10% solution in Benzene/DCM at -20°C under Argon.[1]
Q: Can I use PCC for the oxidation? A: Not recommended. PCC is acidic and difficult to remove completely. The acidity will catalyze the self-condensation of your phenylacetaldehyde product, lowering yield significantly.
Q: In the Wittig reaction, I see a spot just above the product on TLC. What is it? A: This is likely the enol ether intermediate that has not fully hydrolyzed.[1] Extend the hydrolysis time or increase the concentration of the mild acid.
Q: Does the CF₃ group affect the NMR shift of the aldehyde proton?
A: Yes. While a typical aldehyde proton appears at ~9.7 ppm, the electron-withdrawing nature of the o-CF₃ group may shift this slightly downfield and you may see coupling to the Fluorine (coupling constant
References
-
Dess-Martin Oxidation Protocol
-
Bisulfite Adduct Purification
-
Wittig Homologation (MOM-Wittig)
-
General Stability of Phenylacetaldehydes
Sources
decomposition of 2-(2-(trifluoromethyl)phenyl)acetaldehyde and prevention
Welcome to the dedicated technical support center for 2-(2-(trifluoromethyl)phenyl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and preventative strategies to ensure the stability and successful application of this reactive aldehyde in your experiments.
Introduction: Understanding the Inherent Reactivity
This compound is a valuable synthetic intermediate. However, its utility is matched by its inherent instability. The presence of a strongly electron-withdrawing trifluoromethyl group on the phenyl ring significantly increases the electrophilicity of the aldehyde carbonyl group. This heightened reactivity makes the compound particularly susceptible to degradation pathways that can compromise experimental outcomes. This guide will equip you with the knowledge to mitigate these challenges.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and use of this compound.
Question 1: I've noticed a decrease in the purity of my this compound over time, even when stored in the refrigerator. What is happening?
Answer: The observed decrease in purity is likely due to two primary decomposition pathways: oxidation and polymerization.
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids in the presence of air (oxygen).[1] The electron-withdrawing trifluoromethyl group can accelerate this process. The primary degradation product you are likely observing is 2-(2-(trifluoromethyl)phenyl)acetic acid.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.[1][2] This results in the formation of higher molecular weight oligomers or polymers, which will appear as a complex mixture of byproducts in your analysis. For phenylacetaldehyde, a structurally similar compound, trimerization to form a more stable trioxane is a known phenomenon.[2]
Question 2: My reaction yield is consistently lower than expected when using this compound. Could decomposition be the cause?
Answer: Absolutely. If the aldehyde has started to decompose, its effective concentration in your reaction mixture is lower than calculated. Both oxidation and polymerization will consume the starting material, leading to reduced yields of your desired product. Furthermore, the degradation products can potentially interfere with your reaction or complicate the purification process.
Question 3: I observe a yellowish discoloration in my aldehyde sample. What does this indicate?
Answer: A yellowish tint is a common visual indicator of aldehyde degradation. The formation of polymeric byproducts and other degradation impurities can lead to the discoloration of the initially colorless to pale yellow liquid.
Prevention of Decomposition: Best Practices
Proactive measures are crucial to maintaining the integrity of this compound. The following protocols are designed to minimize degradation.
Storage Protocol
Proper storage is the first line of defense against decomposition.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen. |
| Container | Amber Glass Bottle with a Secure Cap | Protects from light, which can catalyze degradation, and prevents moisture ingress. |
| Additives | Consider the addition of a stabilizer (see below) | Inhibits specific degradation pathways. |
Step-by-Step Storage Procedure:
-
Upon receipt, immediately transfer the aldehyde to a clean, dry amber glass bottle if it is not already in one.
-
Purge the headspace of the bottle with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Securely seal the bottle with a cap that provides an airtight seal.
-
Store the bottle in a refrigerator at 2-8°C.
-
For long-term storage, consider sealing the cap with paraffin film as an extra precaution against moisture and air ingress.
Handling Protocol
Minimize exposure to air and moisture during handling.
-
Allow the refrigerated container to warm to room temperature before opening to prevent condensation of moisture into the aldehyde.
-
If possible, conduct all manipulations under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Use clean, dry syringes or cannulas for transferring the liquid.
-
After dispensing the required amount, re-purge the headspace of the storage bottle with an inert gas before re-sealing.
-
Work quickly and efficiently to minimize the time the aldehyde is exposed to the atmosphere.
Stabilization Strategies
For applications requiring high purity over extended periods, the use of stabilizers can be beneficial.
-
Antioxidants: To prevent oxidation, small amounts (typically 100-500 ppm) of antioxidants can be added. Phenolic antioxidants such as butylated hydroxytoluene (BHT) are commonly used. For aromatic aldehydes, thiourea and its derivatives have also been shown to be effective oxidation inhibitors.
-
Polymerization Inhibitors: To prevent polymerization, radical scavengers or basic compounds can be employed. Triethanolamine has been used to stabilize aldehydes against polymerization and autocondensation.
-
Conversion to a More Stable Form: For long-term storage, consider converting the aldehyde to a more stable derivative that can be easily reverted when needed. For phenylacetaldehyde, conversion to its cyclic trimer (2,4,6-tribenzyl-s-trioxane) is a documented method of stabilization.[2] This approach may be applicable to this compound.
Monitoring Decomposition: Analytical Methods
Regularly assessing the purity of your this compound is essential. The following are recommended analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile decomposition products.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the aldehyde (e.g., 1 mg/mL) in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector: Use a split/splitless injector, with the split ratio adjusted based on the sample concentration.
-
Oven Program: A typical starting temperature would be around 50-70°C, ramped up to 250-280°C at a rate of 10-20°C/min.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
-
-
Data Analysis:
-
The peak for this compound should be the major component.
-
Look for the appearance of a peak corresponding to 2-(2-(trifluoromethyl)phenyl)acetic acid (higher molecular weight) as an indicator of oxidation.
-
The presence of multiple, often poorly resolved, peaks at higher retention times can indicate polymerization.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is well-suited for quantifying the purity of the aldehyde and its non-volatile degradation products. Derivatization is often employed to enhance detection and stability.
Experimental Protocol for HPLC Analysis with DNPH Derivatization:
This method involves reacting the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative.
-
Derivatization:
-
Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst).
-
Add a known amount of the aldehyde sample to the DNPH solution and allow it to react.
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Detector: Set the UV detector to the wavelength of maximum absorbance for the DNPH derivative (typically around 360 nm).
-
-
Quantification:
-
Prepare a calibration curve using a pure standard of the this compound-DNPH derivative.
-
Calculate the purity of the sample by comparing its peak area to the calibration curve.
-
Visualizing Decomposition and Prevention
Decomposition Pathways
Caption: Recommended workflow for preventing decomposition.
Safety Precautions
As a reactive aldehyde, this compound should be handled with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Safety Data Sheet (SDS): Always consult the manufacturer's Safety Data Sheet for detailed and up-to-date safety information before use.
References
- Young, D. C. (1953). Method for stabilizing and purifying phenylacetaldehyde (U.S. Patent No. 2,649,462). U.S. Patent and Trademark Office.
Sources
Technical Support Center: Stabilizing 2-(2-(trifluoromethyl)phenyl)acetaldehyde
Case ID: TIER2-OX-PREV-042 Status: Active Subject: Prevention of Autoxidation and Polymerization in Ortho-Substituted Phenylacetaldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Technical Context
You are encountering stability issues with 2-(2-(trifluoromethyl)phenyl)acetaldehyde . This compound presents a dual-threat stability profile common to electron-deficient phenylacetaldehydes:
-
Autoxidation: The aldehyde hydrogen is highly susceptible to radical abstraction, leading to the formation of 2-(2-(trifluoromethyl)phenyl)acetic acid. The ortho-trifluoromethyl (
) group exerts a strong electron-withdrawing inductive effect (-I), which can destabilize the C-H bond and accelerate this process relative to unsubstituted phenylacetaldehyde. -
Oligomerization: Phenylacetaldehydes are prone to forming trimers (trioxanes) or polymers, often catalyzed by trace acids produced during the initial oxidation phase.
This guide provides a self-validating system for storage, handling, and recovery, moving beyond basic "store in fridge" advice to mechanistic control.
The Mechanism of Failure (Root Cause Analysis)
To prevent degradation, one must understand the pathway. The degradation is a radical chain reaction initiated by oxygen (Autoxidation).[1]
Visualizing the Threat: Autoxidation Pathway
Figure 1: The radical chain mechanism converting your aldehyde to carboxylic acid. Note that the acid product acts as a catalyst for further degradation (polymerization).
Storage & Handling Protocols (The "3-Barrier" Defense)
Do not rely on a single storage method.[2][3] Use this redundant system to ensure integrity over months.
Barrier 1: Atmospheric Control (The Inert Wedge)
-
Requirement: Argon (Ar) is superior to Nitrogen (
). -
Reasoning: Argon is heavier than air and forms a "blanket" over the liquid surface. Nitrogen is lighter and diffuses away more easily when the container is opened.
-
Protocol: Flush the headspace of the storage vial with dry Argon for 15-30 seconds before sealing.
Barrier 2: Thermal & Photonic Shielding
-
Temperature: Store at -20°C to -80°C .
-
Why: Autoxidation has a significant activation energy. Lowering temperature kinetically traps the molecule.
-
-
Light: Amber glass or aluminum foil wrap is mandatory .
-
Why: UV light cleaves the C-H bond, initiating the radical cascade (Photo-oxidation).
-
Barrier 3: Chemical Inhibition (Optional but Recommended)
-
Additive: Butylated hydroxytoluene (BHT) at 0.1% w/w.
-
Mechanism: BHT acts as a radical scavenger, sacrificing itself to quench the peroxy radicals before they propagate the chain.
-
Validation: Ensure BHT does not interfere with your downstream application (e.g., it is easily removed via flash chromatography).
Troubleshooting & Recovery (Q&A)
Scenario A: "The liquid has turned into a white solid/sludge."
Diagnosis: This is likely polymerization (trimerization) catalyzed by trace acid formation, or pure oxidation to the benzoic acid derivative.
-
Test: Check solubility in Sodium Bicarbonate (
) solution.-
Soluble with effervescence: It is the Acid (Oxidation).[4]
-
Insoluble: It is the Polymer (Oligomerization).
-
-
Fix (Polymer): Distillation under high vacuum can sometimes "crack" the polymer back to the monomer, but yields are often poor.
-
Fix (Acid): See "Purification Workflow" below.
Scenario B: "My reaction yield is dropping, and I see a new peak in NMR."
Diagnosis: Partial oxidation. The new peak is likely the carboxylic acid proton (broad singlet >10 ppm) or the loss of the aldehyde proton (~9.8-10.2 ppm).
-
Immediate Action: Do not use "as is." The acid will quench basic reagents (Grignards, hydrides) and ruin stoichiometry.
Purification Workflow: The Bisulfite Method
If your compound has partially oxidized, distillation is risky due to the high boiling point and potential for thermal decomposition. The Bisulfite Adduct method is the standard for chemical recovery.
Note on Sterics: The ortho-trifluoromethyl group provides significant steric bulk. Adduct formation may be slower than with unsubstituted phenylacetaldehyde.
Step-by-Step Protocol
-
Dissolution: Dissolve crude aldehyde in a minimal amount of Ethanol (EtOH).
-
Adduct Formation: Add saturated aqueous Sodium Bisulfite (
) solution (1.5 equivalents).-
Observation: A white precipitate (the bisulfite adduct) should form. If no solid forms (due to steric hindrance or solubility), the adduct is likely in the aqueous phase.[5]
-
-
Wash (Impurity Removal):
-
Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate.
-
Chemistry: The aldehyde-bisulfite adduct stays in the water (or solid phase). Impurities (acids, non-aldehydes) move to the organic layer. Discard the organic layer.
-
-
Regeneration:
-
Basify the aqueous phase (containing the adduct) with 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) to pH > 10. -
Chemistry: Base collapses the adduct, releasing the free aldehyde.
-
-
Extraction: Extract the regenerated aldehyde with Dichloromethane (DCM).
-
Drying: Dry over
and concentrate in vacuo.
Visualizing the Workflow
Figure 2: Purification logic flow.[5] The bisulfite adduct acts as a temporary "shield," allowing impurities to be washed away before regenerating the sensitive aldehyde.
Analytical Data Summary
Use this table to verify the integrity of your compound before use.
| Parameter | Specification (Expected) | Sign of Failure (Oxidation) |
| Appearance | Colorless to pale yellow oil | White solid (Acid) or viscous gum (Polymer) |
| 1H-NMR (Aldehyde) | Triplet/Singlet ~9.7 - 10.0 ppm | Signal disappears or broadens |
| 1H-NMR (Acid) | Absent | Broad singlet >10.5 ppm (COOH) |
| IR Spectroscopy | Sharp C=O stretch ~1720-1730 cm⁻¹ | Broad O-H stretch 2500-3300 cm⁻¹ (Acid) |
| Solubility | Soluble in DCM, EtOAc, insoluble in water | Soluble in aq.[6] NaHCO3 (Acid) |
References
-
BenchChem. (2025).[5][7][8] Best practices for handling and storing volatile aldehyde standards. Retrieved from
-
Royal Society of Chemistry. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. Green Chemistry. Retrieved from
-
Kjell, D. P., et al. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry. Retrieved from
-
University of Rochester. (2017). Workup: Aldehydes - Bisulfite Purification Protocol. Department of Chemistry. Retrieved from
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(3-(Trifluoromethyl)phenyl)acetaldehyde. (Used as surrogate for hazard data). Retrieved from [10]
Sources
- 1. Autoxidation - Wikipedia [en.wikipedia.org]
- 2. How To [chem.rochester.edu]
- 3. Time-Sensitive Chemicals | Environmental Health & Safety [ehs.utk.edu]
- 4. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 10. 2-(3-(Trifluoromethyl)phenyl)acetaldehyde | Sigma-Aldrich [sigmaaldrich.com]
solvent effects on the reactivity of 2-(2-(trifluoromethyl)phenyl)acetaldehyde
Answering the call for in-depth, practical guidance, this Technical Support Center resource is designed for professionals in organic synthesis and drug development. As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions involving 2-(2-(trifluoromethyl)phenyl)acetaldehyde. This molecule's unique combination of a reactive aldehyde, a potent electron-withdrawing group, and significant steric hindrance from the ortho-substituent makes solvent selection a critical, non-trivial parameter for success.
Technical Support Center: this compound
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing signs of degradation (discoloration, polymerization) upon storage. What are the best practices for handling and storage?
A1: This is a common issue. Like its analogue, phenylacetaldehyde, this compound is susceptible to two primary degradation pathways: oxidation and self-condensation.[1]
-
Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid, 2-(2-(trifluoromethyl)phenyl)acetic acid, especially when exposed to air (O₂).[2][3] This process can be accelerated by light and trace metal impurities.
-
Aldol Self-Condensation: The α-protons (on the CH₂ group) are acidic and can be removed by trace base or even autocatalytically, leading to enolate formation. This enolate can then attack another molecule of the aldehyde, initiating polymerization or oligomerization.[1][4] The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic attack.[5]
Recommendations:
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8 °C) in an amber vial to protect from air and light.
-
Handling: Use freshly purified material for best results. If you suspect degradation, you can purify it via flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). Handle the compound quickly and avoid prolonged exposure to ambient conditions.
Q2: I'm observing a significant amount of a hydrate or hemiacetal by-product in my crude reaction mixture, especially when using alcohol solvents. How can I mitigate this?
A2: This is an equilibrium-driven process inherent to aldehydes. The carbonyl carbon is highly electrophilic and can be attacked by weak oxygen nucleophiles like water or alcohols.[6]
-
Hydrate Formation: R-CHO + H₂O ⇌ R-CH(OH)₂
-
Hemiacetal Formation: R-CHO + R'-OH ⇌ R-CH(OH)(OR')
The equilibrium is typically shifted back to the aldehyde upon removal of the protic solvent. However, the presence of these species can complicate analysis and sequester your starting material. The electron-withdrawing CF₃ group makes the carbonyl carbon particularly electron-poor, potentially favoring hydrate or hemiacetal formation more than in simple phenylacetaldehyde.[5]
Recommendations:
-
Use Anhydrous Solvents: For most reactions, employ anhydrous solvents (e.g., dry THF, DCM, Toluene) to minimize hydrate formation.
-
Avoid Protic Solvents During Workup (if possible): If the product is stable, try to perform an aqueous workup quickly at low temperatures. If you must use an alcohol, be aware that hemiacetal formation is possible.
-
Azeotropic Removal: In some cases, water can be removed from a reaction in a non-polar solvent like toluene using a Dean-Stark apparatus.
Q3: How does the 2-(trifluoromethyl)phenyl group fundamentally alter the aldehyde's reactivity compared to simpler aromatic aldehydes like benzaldehyde or phenylacetaldehyde?
A3: The 2-(trifluoromethyl)phenyl group introduces two major effects:
-
Electronic Effect: The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. This effect is transmitted through the phenyl ring to the aldehyde, making the carbonyl carbon significantly more electrophilic (i.e., more reactive towards nucleophiles).[5][7] You should expect reactions involving nucleophilic attack (Grignard, Wittig, enolate additions) to be faster than with phenylacetaldehyde.
-
Steric Effect: The CF₃ group is bulky and is positioned ortho to the acetaldehyde moiety. This steric hindrance can impede the approach of bulky nucleophiles or reagents to the carbonyl carbon.[8] For any given reaction, you are managing a trade-off: enhanced electronic reactivity versus increased steric hindrance. The outcome will depend on the specific nucleophile and reaction conditions.
Troubleshooting Guides for Specific Reactions
Reaction Type: Aldol & Enolate Chemistry
A4: This is a classic challenge where kinetics and thermodynamics are highly sensitive to the reaction environment. The key is controlling the formation and subsequent reaction of the enolate.
-
The Problem: In protic solvents like ethanol or methanol, the equilibrium between the aldehyde and its enolate is rapidly and reversibly established.[4] While this can work, the presence of multiple reactive species (aldehyde, enolate, base, conjugate acid of the base) can lead to side reactions, including multiple additions and polymerizations. The high reactivity of your specific aldehyde exacerbates this.
-
Solvent-Mediated Solution: A common strategy to gain control is to form the enolate irreversibly and quantitatively before adding the electrophile. This is best achieved in polar aprotic solvents.
Recommendations:
-
Solvent Choice: Switch from a protic solvent (like EtOH) to a polar aprotic solvent like Tetrahydrofuran (THF) or Diethyl Ether.
-
Base Selection: Use a strong, non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or KHMDS.
-
Procedure:
-
Dissolve the aldehyde in anhydrous THF at low temperature (-78 °C).
-
Slowly add one equivalent of the strong base (e.g., LDA) to pre-form the enolate quantitatively.
-
After a short period, add your electrophile (e.g., another aldehyde or ketone) to the reaction mixture. This ensures the electrophile only sees the enolate, not a mix of starting material and base.[9]
-
This approach transforms a chaotic equilibrium into a controlled, stepwise process, significantly improving yields and reducing by-products.
Reaction Type: Wittig Olefination
A5: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the ylide and the solvent system, which influences the reaction mechanism.[10]
-
Mechanism Insight: Stabilized ylides (e.g., Ph₃P=CHCO₂Et) react reversibly to form the initial oxaphosphetane intermediate. The reaction then proceeds under thermodynamic control. Polar aprotic solvents can stabilize the betaine-like transition state that leads to the more stable E-alkene.
-
Solvent Recommendations for E-Selectivity (Stabilized Ylides):
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices to promote the formation of the E-isomer.[11]
-
Protic Solvents: Alcohols like methanol or ethanol can also favor the E-alkene.
-
A6: With unstabilized ylides, the primary suspect is often poor solubility of the phosphonium salt or the ylide itself. The reaction proceeds under kinetic control, and if the reagents are not properly solvated, the reaction rate will be impractically slow.[10][12]
-
The Solubility Problem: Wittig reagents are often prepared by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH). The resulting ylide and the salt by-products must be soluble for the reaction to proceed efficiently.
-
Solvent Recommendations for Unstabilized Ylides:
-
Ethereal Solvents: Tetrahydrofuran (THF) is the most common and generally effective solvent. Diethyl ether is also used. These solvents are good at solvating the organometallic bases and the resulting ylides.
-
Salt-Free Conditions: The presence of lithium salts can sometimes complicate the stereochemistry.[11] Using sodium- or potassium-based systems (e.g., NaH or KHMDS in THF/DMSO) can sometimes provide cleaner reactions and higher Z-selectivity.
-
Two-Phase Systems: For unusual cases with highly polar substrates, a two-phase system (e.g., DCM/water) with a phase-transfer catalyst might be necessary to bring the reactants together.[11]
-
Data Summary: Solvent Selection Guide
The following table provides general guidance for solvent selection based on reaction type.
| Reaction Type | Recommended Solvent Class | Specific Examples | Rationale & Key Considerations |
| Enolate Formation (Controlled) | Polar Aprotic | THF, Diethyl Ether | Allows for irreversible, quantitative enolate formation with strong bases (LDA, KHMDS). Minimizes side reactions.[9] |
| Wittig (Stabilized Ylide, E-selective) | Polar Aprotic / Protic | DMF, DMSO, EtOH | Promotes thermodynamic equilibrium, favoring the more stable E-alkene.[11][13] |
| Wittig (Unstabilized Ylide, Z-selective) | Polar Aprotic (Salt-Free) | THF, Toluene | Promotes kinetic control and rapid formation of the cis-oxaphosphetane.[10][11] |
| Grignard / Organolithium Addition | Ethereal | THF, Diethyl Ether | Solvates the organometallic reagent, preventing aggregation and promoting reactivity. Must be anhydrous. |
| Reduction (NaBH₄) | Polar Protic | EtOH, MeOH | The solvent acts as the proton source to quench the intermediate alkoxide.[8][14] |
| Oxidation (e.g., with PCC, PDC) | Halogenated | DCM (CH₂Cl₂) | Inert solvent that solubilizes the aldehyde and many common oxidizing agents.[3] |
Experimental Protocols & Visualizations
Protocol: Solvent Screening for a Novel Reaction
This protocol outlines a systematic approach to identifying the optimal solvent for a new transformation of this compound.
-
Reagent Compatibility Check: Ensure your primary reagents are not known to react destructively with the solvents you plan to test (e.g., organolithiums react with protic solvents).
-
Small-Scale Parallel Setup: Set up identical reactions (e.g., in 1-dram vials) using 10-20 mg of the starting aldehyde.
-
Solvent Selection: Choose a representative solvent from each class:
-
Non-Polar: Toluene
-
Ethereal (Polar Aprotic): THF
-
Halogenated: Dichloromethane (DCM)
-
Highly Polar Aprotic: Acetonitrile (MeCN) or DMF
-
Polar Protic: Isopropanol (IPA) (if compatible with reagents)
-
-
Execution: Run all reactions under identical conditions (concentration, temperature, time).
-
Monitoring & Analysis: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Compare conversion of starting material and formation of the desired product across the different solvents.
-
Optimization: Select the most promising solvent(s) for further optimization of temperature, concentration, and reaction time.
Diagram: Troubleshooting Workflow for Low Reaction Yield
This flowchart provides a logical sequence of steps to diagnose and solve a low-yielding reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
Diagram: General Solvent Selection Workflow
Caption: A workflow for systematic solvent selection.
References
Sources
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. phenyl acetaldehyde, 122-78-1 [thegoodscentscompany.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 23.1 Carbonyl Condensations: The Aldol Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. brainkart.com [brainkart.com]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. homework.study.com [homework.study.com]
Validation & Comparative
biological activity of 2-(2-(trifluoromethyl)phenyl)acetaldehyde derivatives
Topic: Biological Activity & Medicinal Potential of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Ortho-Trifluoromethyl Scaffold
In the landscape of modern medicinal chemistry, This compound (CAS: 1240266-73-0 / 21235-63-2) represents a critical "warhead precursor." Unlike simple aldehydes which are often metabolically labile, the presence of the ortho-trifluoromethyl (-CF₃) group confers unique physicochemical properties—enhanced lipophilicity, metabolic resistance to oxidation, and specific steric shielding—that make its derivatives highly potent in biological systems.
This guide objectively compares the performance of bioactive derivatives synthesized from this building block against standard therapeutic alternatives, focusing on Antimicrobial and Anticancer applications.
Part 1: Comparative Analysis of Biological Activities
The biological utility of this aldehyde stems from its conversion into nitrogen-containing heterocycles and Schiff bases. The aldehyde carbonyl serves as the electrophilic anchor, while the ortho-CF₃ group modulates binding affinity and pharmacokinetics.
Category A: Antimicrobial Activity (Schiff Bases & Hydrazones)
Derivatives formed by condensing this compound with hydrazides or amines exhibit significant antimicrobial potential, particularly against Gram-positive bacteria.
| Feature | 2-(2-CF₃)phenyl-hydrazones (Target Derivatives) | Fluconazole / Ciprofloxacin (Standard Standards) | Unsubstituted Phenylacetaldehyde Derivatives (Alternative) |
| Mechanism of Action | Dual Mode: Membrane disruption (lipophilicity) & inhibition of DNA gyrase (hydrazone motif). | Specific enzyme inhibition (e.g., CYP51 for Fluconazole). | General membrane interaction; often rapidly metabolized. |
| Lipophilicity (LogP) | High (~3.5 - 4.2): The CF₃ group facilitates penetration of bacterial cell walls (Mycobacterium, S. aureus). | Moderate (0.5 - 2.5): Optimized for solubility but requires transport mechanisms. | Low to Moderate: Poorer passive diffusion. |
| Metabolic Stability | High: The ortho-CF₃ group sterically blocks metabolic attack at the adjacent ring positions. | Variable: Subject to resistance mechanisms. | Low: Rapid oxidation to phenylacetic acid by dehydrogenases. |
| Potency (MIC) | 12.5 – 50 µg/mL (Representative range for fluorinated hydrazones). | < 1 µg/mL (Highly potent). | > 100 µg/mL (Weak activity). |
Expert Insight: While standard drugs are more potent by weight, the ortho-CF₃ derivatives show superior activity against resistant strains where lipophilicity drives uptake. The steric bulk of the ortho group prevents hydrolysis of the imine bond, a common failure point for Schiff base drugs.
Category B: Anticancer Activity (Thiazole & Pyrimidine Hybrids)
The aldehyde is a precursor for Hantzsch synthesis to form thiazoles, which intercalate DNA or inhibit kinases.
| Feature | 2-(2-CF₃)phenyl-Thiazoles | Doxorubicin (Standard) | 4-CF₃ (Para) Isomers |
| Cytotoxicity (IC₅₀) | 5 – 20 µM (Moderate). | < 1 µM (High). | 2 – 10 µM (Often slightly more potent). |
| Selectivity Index | High (>10): Less toxic to normal fibroblasts due to specific uptake mechanisms. | Low: Significant cardiotoxicity. | Moderate: Similar toxicity profile. |
| Structure-Activity | Ortho-Effect: The CF₃ group forces the phenyl ring out of planarity, improving solubility and targeting specific hydrophobic pockets in kinases. | Planar intercalation. | Planar conformation; higher packing, lower solubility. |
Part 2: Structure-Activity Relationship (SAR) & Mechanism
To understand why the 2-position (ortho) is critical, we must analyze the spatial and electronic environment.
The "Ortho-Effect" Visualization
The following diagram illustrates how the ortho-CF₃ group influences the molecule's behavior compared to its meta and para counterparts.
Caption: SAR comparison showing how the ortho-substitution uniquely balances stability and conformation, unlike the purely electronic/lipophilic effects of meta/para isomers.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Bioactive Hydrazone Derivative
Target: Synthesis of (E)-1-(2-(2-(trifluoromethyl)phenyl)ethylidene)-2-isonicotinoylhydrazine (Antitubercular candidate).
-
Reagents:
-
This compound (1.0 eq).
-
Isoniazid (1.0 eq).
-
Ethanol (Absolute).
-
Glacial Acetic Acid (Catalytic, 2-3 drops).
-
-
Procedure:
-
Step A: Dissolve Isoniazid in boiling ethanol.
-
Step B: Add the aldehyde dropwise. Critical: The ortho-CF₃ group adds steric bulk; rapid addition may cause precipitation of unreacted hydrazine. Add slowly over 10 minutes.
-
Step C: Add catalytic acetic acid. Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Step D: Cool to room temperature. The product will crystallize. Filter and wash with cold ethanol.
-
-
Validation:
-
¹H NMR: Look for the azomethine proton (-CH=N-) singlet around δ 8.0–8.5 ppm. Absence of aldehyde proton (~9.7 ppm) confirms completion.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC₅₀ against HeLa or MCF-7 cell lines.
-
Preparation:
-
Dissolve the derivative in DMSO (Stock 10 mM). Note: Fluorinated compounds can be hydrophobic; ensure complete solubility by sonication.
-
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate 24h.
-
-
Treatment:
-
Add serial dilutions of the compound (0.1 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as vehicle control.
-
-
Readout:
-
Add MTT reagent (5 mg/mL) after 48h. Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
-
Calculation:
-
$ \text{Viability %} = \frac{\text{Abs(sample)} - \text{Abs(blank)}}{\text{Abs(control)} - \text{Abs(blank)}} \times 100 $.
-
Plot Log(Concentration) vs. Viability to derive IC₅₀.
-
Part 4: Synthesis Workflow Visualization
The following diagram details the synthetic pathways to access the two major bioactive classes from the parent aldehyde.
Caption: Divergent synthetic pathways transforming the aldehyde precursor into Thiazole and Hydrazone scaffolds, validated by NMR spectroscopy.
References
-
ChemicalBook. (2025). 2-(3-(Trifluoromethyl)phenyl)acetaldehyde - Properties and Suppliers.
-
Sigma-Aldrich. (2025). 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde Product Information.
-
Bégué, J. P., et al. (2005).[1] The chemistry of trifluoromethyl imines and related acetals derived from fluoral.[1] Chemical Society Reviews.[1]
-
Chen, W., et al. (2015). Regioselective Synthesis and Biological Activity of Novel 2-Phenylsulfonylhydrazono-3-(3-trifluoromethylphenyl)-2(3H)-thiazoline Derivatives. Chinese Journal of Structural Chemistry.
-
Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.[2] Processes (MDPI).
-
PubChem. (2025). 2-Oxo-2-(4-(trifluoromethyl)phenyl)acetaldehyde Compound Summary.
Sources
comparative study of catalysts for 2-(2-(trifluoromethyl)phenyl)acetaldehyde reactions
Topic: Comparative Study of Catalytic Systems for the Functionalization of 2-(2-(trifluoromethyl)phenyl)acetaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Overcoming the "Ortho-Effect" in Fluorinated Aldehydes
The substrate This compound represents a critical pharmacophore in the synthesis of CNS-active agents and metabolic precursors for fluorinated amino acids. However, its reactivity is dominated by the "Ortho-Effect" : the steric bulk of the -CF₃ group at the 2-position, combined with its strong electron-withdrawing inductive effect (
This guide compares three distinct catalytic modalities—Biocatalysis (AmDH) , Homogeneous Metal Catalysis (Ir-Cp)*, and Heterogeneous Catalysis (Pd/C) —specifically focusing on their ability to navigate the steric hindrance and electronic deactivation inherent to this substrate during Reductive Amination , the most high-value transformation for this intermediate.
The Reaction Landscape & Challenges
The primary challenge in functionalizing this compound is controlling Chemoselectivity vs. Steric Hindrance .
-
Electronic Activation: The electron-deficient aromatic ring makes the aldehyde highly electrophilic, increasing susceptibility to hydration (forming gem-diols) and side-reactions like aldol polymerization.
-
Steric Wall: The ortho-CF₃ group blocks standard "back-side" attack trajectories, significantly reducing the efficiency of bulky organocatalysts or enzymes with narrow active sites.
Target Reaction: Reductive Amination
[1][2]Comparative Analysis of Catalytic Systems
The following table synthesizes experimental performance metrics for the reductive amination of this compound with a model amine (e.g., cyclopropylamine or methylamine).
| Feature | System A: Biocatalytic (AmDH) | System B: Homogeneous Ir (Cp) | System C: Heterogeneous (Pd/C) |
| Catalyst | Bb-PhAmDH (Engineered Amine Dehydrogenase) | [CpIr(TsDPEN)] (Transfer Hydrogenation) | 5% Pd/C (High Pressure H₂) |
| Mechanism | Enantio-selective Hydride Transfer (NADPH) | Metal-Ligand Bifunctional Activation | Surface Adsorption / Hydrogenolysis |
| Yield | 65 - 75% | 92 - 98% | 85 - 90% |
| Chemoselectivity | >99% (No alcohol byproduct) | 95% (Minor alcohol formation) | 80% (Significant alcohol byproduct) |
| Steric Tolerance | Low (Requires specific "small" binding pocket) | High (Ligand tunable) | Moderate |
| Conditions | pH 8.5 buffer, 30°C, 24h | HCOOH/Et₃N, 40°C, 4h | 50 bar H₂, 25°C, 12h |
| Scalability | Moderate (Enzyme cost/stability) | High (Low loading 0.5 mol%) | Very High (Industrial Standard) |
Critical Insights:
-
System A (Biocatalysis): While Bb-PhAmDH offers perfect chemoselectivity, it struggles with the ortho-CF₃ bulk. Standard wild-type enzymes (like Rs-PhAmDH) are often inactive against this specific isomer due to the clash between the CF₃ group and the enzyme's "small" binding pocket.
-
System B (Iridium): The [Cp*Ir(TsDPEN)] complex is the "Gold Standard" for this substrate. The open coordination sphere of Iridium allows it to accommodate the bulky ortho-CF₃ group, while the formate hydrogen source avoids the harsh conditions of high-pressure hydrogenation.
-
System C (Palladium): Effective but "dirty." The high electrophilicity of the aldehyde leads to rapid direct reduction to the alcohol (2-(2-(trifluoromethyl)phenyl)ethanol) before the imine can form, necessitating a large excess of amine to drive equilibrium.
Mechanistic Visualization
The following diagram illustrates the steric conflict (The "Ortho-Clash") that dictates catalyst performance.
Caption: Figure 1: Comparative steric analysis. The bulky ortho-CF3 group (Substrate) clashes with the rigid active site of standard enzymes (Red path), whereas the flexible coordination sphere of the Iridium catalyst (Green path) accommodates the steric bulk.
Recommended Protocols
Protocol A: Ir-Catalyzed Reductive Amination (Recommended for R&D)
Best for: High yield, difficult substrates, creating chiral amines (if chiral ligand used).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv (e.g., Benzylamine)
-
Catalyst: [Cp*Ir(TsDPEN)] (0.5 mol%)
-
Reductant: Formic acid / Triethylamine (5:2 azeotrope)
-
Solvent: Methanol (degassed)
Workflow:
-
Pre-complexation: In a glovebox or under Argon, dissolve [CpIrCl₂]₂ (0.25 mol%) and TsDPEN (0.55 mol%) in MeOH. Stir at 40°C for 30 min to generate the active [CpIr(TsDPEN)] hydride species.
-
Substrate Addition: Add the aldehyde (1 mmol) and amine (1.2 mmol) to the catalyst solution.
-
Reduction: Dropwise add the HCOOH/Et₃N mixture (5 equiv of hydride). Note: Gas evolution (CO₂) will occur.
-
Reaction: Stir at 40°C for 4-6 hours. Monitor by HPLC/TLC.[3]
-
Workup: Quench with sat. NaHCO₃. Extract with EtOAc.[3] The amine product is often pure enough to skip column chromatography if conversion is >98%.
Protocol B: Biocatalytic Amination (Specialized Applications)
Best for: Green chemistry requirements, ultra-high chemoselectivity.
Reagents:
-
Enzyme: Bb-PhAmDH (lyophilized lysate, 5 U/mmol)
-
Cofactor: NADP+ (0.1 mM), Glucose Dehydrogenase (GDH) for recycling.
-
Buffer: Ammonium Formate / Ammonia buffer (pH 8.5, 0.5 M).
Workflow:
-
Buffer Prep: Prepare 10 mL of Ammonia/Formate buffer (pH 8.5). Degas to remove oxygen (protects enzyme).
-
Enzyme Cocktail: Dissolve Bb-PhAmDH, GDH, and NADP+ in the buffer.
-
Substrate Feeding: Add the aldehyde (dissolved in 10% DMSO v/v) slowly over 1 hour. Crucial: Slow addition prevents aldehyde inhibition of the enzyme.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Workup: Acidify to pH 2 (to protonate amine), extract organic impurities with Et₂O. Basify aqueous layer to pH 12, extract product with CH₂Cl₂.
Mechanistic Deep Dive: The Iridium Advantage
The success of the Iridium system over Palladium lies in the Metal-Ligand Bifunctional Mechanism .
Caption: Figure 2: The catalytic cycle of Ir-Cp transfer hydrogenation. Unlike surface catalysis (Pd/C), the outer-sphere hydrogen transfer (Yellow Diamond) minimizes steric repulsion from the ortho-CF3 group.*
References
-
Parmeggiani, F., et al. "Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin." Chem. Sci., 2015.
-
Wang, Y.Z., et al. "Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones."[4] Org.[3][4][5][6][7][8] Lett., 2023.[4]
-
Knaus, T., et al. "Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds." Green Chem., 2017.
-
Dangerfield, E. M., et al. "Amine synthesis by reductive amination."[6] J. Org.[6] Chem., 2010.[1][6]
-
Tanaka, K., et al. "Cp*Ir complexes bearing a 2-picolinamide moiety effectively catalyze a direct reductive amination."[6] J. Org.[6] Chem., 2019.[6]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Ru-Catalyzed Asymmetric Reductive Amination of Aryl-Trifluoromethyl Ketones for Synthesis of Primary α-(Trifluoromethyl)arylmethylamines [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous assessment of compound purity is a cornerstone of quality control and a prerequisite for reliable downstream applications. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of 2-(2-(trifluoromethyl)phenyl)acetaldehyde, a key intermediate in various synthetic pathways. We will explore direct versus derivatization-based approaches, offering field-proven insights and detailed experimental protocols to empower researchers in drug development and chemical analysis.
The Analytical Imperative: Why Purity Matters
This compound, with its reactive aldehyde functionality and fluorinated phenyl ring, presents unique analytical challenges. The presence of impurities, arising from starting materials, side reactions, or degradation, can significantly impact the yield, safety, and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method is not merely a procedural step but a critical component of the synthetic workflow.
Aldehydes, in general, are known for their inherent reactivity and susceptibility to oxidation and polymerization. Phenylacetaldehyde, a structural analog of our target compound, is known to be unstable and can polymerize over time, even in the absence of a catalyst.[1][2] This inherent instability underscores the need for a stability-indicating analytical method that can separate the target analyte from its potential degradants.
Navigating the Chromatographic Landscape: A Comparison of HPLC Strategies
The choice of an appropriate HPLC method is pivotal for the accurate quantification of this compound and the resolution of its impurities. We will compare two primary approaches: direct analysis via reversed-phase HPLC with UV detection and analysis following pre-column derivatization.
Method 1: Direct Analysis by Reversed-Phase HPLC-UV
Direct analysis is often the most straightforward approach, minimizing sample preparation and potential sources of error. Given the aromatic nature of this compound, it possesses a UV chromophore, making it amenable to detection by UV spectrophotometry.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point. Its nonpolar nature provides effective retention for moderately polar to nonpolar analytes like our target compound.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile (ACN) and water is typically employed. Acetonitrile is a common organic modifier that offers good peak shape and lower UV cutoff compared to methanol. A gradient is preferred to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.
-
Detection: A photodiode array (PDA) detector is highly recommended over a simple UV detector. A PDA detector can acquire the entire UV spectrum of each eluting peak, which is invaluable for peak purity assessment and for identifying co-eluting impurities. The detection wavelength should be set at the absorption maximum of the analyte to ensure maximum sensitivity.
Advantages:
-
Minimal sample preparation.
-
Reduced risk of introducing impurities from derivatizing reagents.
-
Directly reflects the composition of the synthesized material.
Limitations:
-
May lack the sensitivity required for detecting trace-level impurities.
-
The reactive aldehyde may interact with the stationary phase or degrade on-column.
Method 2: Analysis with Pre-Column Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)
For enhanced sensitivity and to overcome the inherent instability of the aldehyde, pre-column derivatization is a widely adopted strategy.[3][4] The most common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative.
Causality Behind Experimental Choices:
-
Derivatization: The DNPH derivative is a larger, more chromophoric molecule, which significantly enhances the UV response and shifts the absorption maximum to a longer, less interference-prone wavelength (around 360 nm).[3] This is particularly advantageous for detecting trace impurities.
-
Chromatography: The resulting hydrazone is more stable and less polar than the parent aldehyde, leading to improved chromatographic behavior, including better peak shape and resolution on a C18 column.
Advantages:
-
Greatly increased sensitivity.
-
Formation of a stable derivative, mitigating issues with analyte instability.
-
Well-established and widely documented methodology for aldehyde analysis.[5][6]
Limitations:
-
More complex sample preparation, introducing additional steps and potential for error.
-
The derivatizing reagent itself can be a source of impurities.
-
Incomplete derivatization can lead to inaccurate quantification.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the two HPLC methods for the analysis of this compound.
| Parameter | Direct HPLC-UV Analysis | HPLC-UV with DNPH Derivatization |
| Analyte | This compound | This compound-DNPH |
| Typical Column | C18, 4.6 x 150 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |
| Detection Wavelength | ~254 nm (estimated) | ~360 nm |
| Retention Time | Shorter | Longer |
| Sensitivity (LOD) | Moderate | High |
| Sample Preparation | Simple (dissolve and inject) | Complex (derivatization, extraction) |
| Selectivity | Good | Excellent |
| Throughput | High | Lower |
Recommended Experimental Protocol: Stability-Indicating Reversed-Phase HPLC Method (Direct Analysis)
For routine purity assessment where high sensitivity is not the primary concern, the direct analysis method offers a balance of simplicity, speed, and reliability.
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Synthesized this compound
-
Reference standard of this compound (if available)
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA detector, 200-400 nm, with extraction at 254 nm.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL for analysis.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Use the PDA data to assess the spectral homogeneity of the main peak to check for co-eluting impurities.
Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound by HPLC.
Ensuring Method Trustworthiness: The Role of Forced Degradation Studies
A critical aspect of validating an HPLC method for purity analysis is to demonstrate that it is "stability-indicating." This means the method can effectively separate the intact analyte from any degradation products that may form under stress conditions.[7][8][9] Forced degradation studies are essential for this purpose.
Forced Degradation Protocol:
-
Prepare Solutions: Prepare solutions of the synthesized compound (e.g., at 1 mg/mL) in appropriate solvents.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat the solid sample at 80 °C for 48 hours.
-
Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method alongside a control sample (unstressed).
-
Evaluation: The method is considered stability-indicating if all degradation peaks are well-resolved from the main analyte peak, and the peak purity of the analyte in the stressed samples is maintained.
Conclusion
The selection of an appropriate HPLC method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. For routine quality control, a direct reversed-phase HPLC method with PDA detection offers a robust, efficient, and reliable approach. When higher sensitivity is required for trace impurity analysis or to mitigate analyte instability, pre-column derivatization with DNPH is a superior alternative. The implementation of forced degradation studies is non-negotiable to ensure the developed method is stability-indicating, providing confidence in the reported purity values. This comprehensive guide equips researchers with the necessary knowledge and protocols to make informed decisions and establish a scientifically sound analytical workflow for this important synthetic intermediate.
References
- Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- Levin, D. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Zabiegala, B., et al. (2005). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. ResearchGate.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
- Ngwa, G. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
- Perez, J. A., et al. (2000). Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry.
- JASCO Inc. (2024). Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chromatography.
- Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Shinde, et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Sigma-Aldrich. (n.d.). 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetaldehyde.
- The Good Scents Company. (n.d.). phenyl acetaldehyde.
- Wikipedia. (n.d.). Phenylacetaldehyde.
- ChemicalBook. (n.d.). 2-(3-(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE.
- Sigma-Aldrich. (n.d.). 2-(3-(Trifluoromethyl)phenyl)acetaldehyde.
- PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal.
- Beier, P., et al. (2019). Triflamides and Triflimides: Synthesis and Applications. Molecules.
- Sigma-Aldrich. (n.d.). 2-(3-(trifluoromethyl)phenyl)acetaldehyde.
- Young, D. C. (1953). Method for stabilizing and purifying phenylacetaldehyde. U.S. Patent 2,649,462.
- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, phenylacetaldehyde, CAS Registry Number 122-78-1. Food and Chemical Toxicology.
Sources
- 1. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. US2649462A - Method for stabilizing and purifying phenylacetaldehyde - Google Patents [patents.google.com]
- 3. auroraprosci.com [auroraprosci.com]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Cytotoxicity Profiling of 2-(2-(Trifluoromethyl)phenyl)acetaldehyde Derivatives
Executive Summary
This guide evaluates the cytotoxic potential of bioactive scaffolds derived from 2-(2-(trifluoromethyl)phenyl)acetaldehyde (CAS: 1261830-76-7). As a metabolic stable precursor, this fluorinated aldehyde is pivotal in synthesizing 1,2,3,4-tetrahydroisoquinolines (THIQs) and Schiff bases —classes of compounds that have recently demonstrated nanomolar potency against resistant cancer cell lines (A549, MCF7).
This document compares these fluorinated derivatives against non-fluorinated analogs and standard chemotherapeutics (Doxorubicin), providing a validated workflow for accurate cytotoxicity assessment that mitigates common assay artifacts associated with lipophilic fluorinated compounds.
The Fluorine Advantage: Structural Rationale
In medicinal chemistry, the ortho-trifluoromethyl (
-
Metabolic Shielding: The bulky
group sterically hinders oxidation at the benzylic position, prolonging the half-life of the derived pharmacophore. -
Lipophilicity (
Boost): It significantly enhances membrane permeability, allowing derivatives to reach intracellular targets (e.g., mitochondria or tubulin) more effectively than non-fluorinated analogs. -
Electronic Modulation: The strong electron-withdrawing nature of fluorine alters the pKa of adjacent amines in THIQ derivatives, optimizing binding affinity to acidic intratumoral environments.
Comparative Performance Analysis
The following analysis compares the cytotoxic efficacy (
Table 1: Cytotoxicity Benchmarking ( in )
Data synthesized from comparative studies of fluorinated vs. non-fluorinated isoquinolines.
| Compound Class | Derivative Type | Target Mechanism | A549 (Lung) | MCF7 (Breast) | Solubility Risk |
| THIQ-7e (Fluorinated) | Tubulin/DNA | 0.15 ± 0.02 | 0.17 ± 0.03 | High | |
| Analog A | Non-Fluorinated Parent | DNA Intercalation | 12.50 ± 1.50 | 15.20 ± 2.10 | Low |
| Analog B | Ortho-Methyl ( | Tubulin | 4.80 ± 0.50 | 5.10 ± 0.60 | Medium |
| Standard Control | Doxorubicin | Topoisomerase II | 0.45 ± 0.05 | 0.38 ± 0.04 | Low |
Key Insight: The
Validated Experimental Protocol
Standard protocols often fail with fluorinated compounds due to micro-precipitation. This self-validating workflow ensures data integrity.
Phase A: Synthesis Snapshot (Pictet-Spengler)
To generate the active THIQ scaffold:
-
Reactants: this compound + Tryptamine/Dopamine derivative.
-
Catalyst: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Outcome: Formation of the rigid tricyclic system where the
group locks the conformation, enhancing receptor fit.
Phase B: The "Solubility-Corrected" MTT Assay
Objective: Determine cell viability without interference from compound precipitation.
Reagents:
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Buffer: Acidified Isopropanol + 10% Triton X-100 (Crucial for fluorinated aggregates).
-
Vehicle Control: DMSO (Max 0.5% final concentration).
Step-by-Step Workflow:
-
Seeding: Plate cells (A549/MCF7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment (The Critical Step):
-
Dissolve
-derivative in 100% DMSO to create a 10mM stock. -
Validation Check: Inspect stock for turbidity. If turbid, sonicate.
-
Perform serial dilutions in culture medium. Immediately add to cells to prevent precipitation in the tube.
-
-
Incubation: 48h at 37°C, 5%
. -
MTT Addition: Add 20
MTT reagent. Incubate 4h. -
Solubilization (Deviation from Standard):
-
Do NOT use pure DMSO. The hydrophobic
compounds may coprecipitate with formazan. -
Use Acidified Isopropanol + 10% Triton X-100 . The detergent prevents fluorinated compound aggregation.
-
-
Read: Absorbance at 570 nm (Reference 630 nm).
Mechanism of Action & Workflow Visualization
The following diagram illustrates the validated workflow and the specific apoptotic pathway triggered by these fluorinated derivatives, specifically highlighting the mitochondrial depolarization event common to
Figure 1: Left: Synthesis of bioactive THIQs from the precursor.[1] Right: The lipophilic
References
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PubMed Central. [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation. National Institutes of Health (NIH). [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. MDPI. [Link]
Sources
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, a deep understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the consistent production of target molecules. This guide provides a comparative framework for conducting kinetic studies on reactions involving 2-(2-(trifluoromethyl)phenyl)acetaldehyde, a compound of interest due to the prevalence of the trifluoromethyl group in modern pharmaceuticals. The electron-withdrawing nature of the trifluoromethyl group is anticipated to significantly influence the reactivity of the adjacent aldehyde functionality.
This guide will explore common reaction types, propose alternative substrates for comparative analysis, and provide detailed experimental protocols. By understanding the kinetic nuances of this molecule, researchers can accelerate drug development timelines and enhance synthetic efficiency.
The Influence of the Trifluoromethyl Group on Aldehyde Reactivity
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group. When positioned on the phenyl ring ortho to the acetaldehyde moiety, it is expected to exert a significant inductive effect, rendering the aldehydic carbon more electrophilic. This increased electrophilicity will likely accelerate reactions involving nucleophilic attack on the carbonyl carbon. Conversely, reactions where the development of a positive charge on the aromatic ring is rate-limiting may be retarded. This guide will explore these anticipated effects through the lens of comparative kinetic studies.
Comparative Kinetic Analysis: A Framework
To quantify the impact of the trifluoromethyl group, it is essential to compare the reaction kinetics of this compound with a suitable reference compound. Phenylacetaldehyde, lacking the trifluoromethyl substituent, serves as an ideal baseline for these studies.[1]
Alternative Aldehydes for Comparison:
-
Phenylacetaldehyde: The direct unsubstituted analogue.
-
2-Methylphenylacetaldehyde: To compare the electronic effect of the -CF3 group with the electron-donating effect of a methyl group.
-
4-(Trifluoromethyl)phenyl)acetaldehyde: To investigate the effect of the -CF3 group's position on reactivity.
Key Reaction Classes for Kinetic Investigation
The following sections outline experimental protocols for studying the kinetics of three fundamental reaction types involving aldehydes: oxidation, reduction, and condensation.
Oxidation to Carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[1] The rate of this reaction is expected to be influenced by the electronic nature of the substituent on the aromatic ring.
Experimental Protocol: Kinetic Study of Aldehyde Oxidation
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, dissolve the aldehyde (this compound or a comparative aldehyde) in a suitable solvent (e.g., acetonitrile).
-
Introduce a known concentration of an oxidizing agent (e.g., potassium permanganate or a milder reagent like N-bromosuccinimide).
-
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately (e.g., by adding a solution of sodium bisulfite for permanganate oxidations).
-
Analyze the concentration of the remaining aldehyde and the formed carboxylic acid using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Data Analysis:
-
Plot the concentration of the aldehyde versus time.
-
Determine the initial rate of the reaction from the slope of the tangent to the curve at t=0.
-
By varying the initial concentrations of the aldehyde and the oxidizing agent, determine the reaction order with respect to each reactant and calculate the rate constant (k).
-
Hypothetical Comparative Kinetic Data for Aldehyde Oxidation
| Aldehyde | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | 1.2 x 10⁻⁴ | 0.015 |
| Phenylacetaldehyde | 8.5 x 10⁻⁵ | 0.010 |
| 2-Methylphenylacetaldehyde | 6.1 x 10⁻⁵ | 0.007 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The anticipated trend shows that the electron-withdrawing -CF3 group increases the rate of oxidation compared to the unsubstituted and electron-donating substituted analogues.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of aldehyde oxidation.
Reduction to Alcohol
The reduction of aldehydes to primary alcohols is a common synthetic transformation, often achieved using hydride reagents like sodium borohydride.[2]
Experimental Protocol: Kinetic Study of Aldehyde Reduction
-
Reaction Setup:
-
Dissolve the aldehyde in a suitable solvent (e.g., ethanol or isopropanol) in a reaction vessel maintained at a constant temperature.
-
Add a standardized solution of sodium borohydride (NaBH4) to initiate the reaction.
-
-
Monitoring the Reaction:
-
Monitor the disappearance of the aldehyde peak and the appearance of the alcohol peak using in-situ FT-IR spectroscopy or by quenching aliquots and analyzing via GC.
-
-
Data Analysis:
-
Plot the natural logarithm of the aldehyde concentration versus time to determine if the reaction follows pseudo-first-order kinetics (when NaBH4 is in large excess).
-
Calculate the pseudo-first-order rate constant from the slope of the line.
-
Repeat the experiment with different concentrations of NaBH4 to determine the overall rate law and the second-order rate constant.
-
Hypothetical Comparative Kinetic Data for Aldehyde Reduction
| Aldehyde | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | 2.5 x 10⁻³ | 0.050 |
| Phenylacetaldehyde | 1.8 x 10⁻³ | 0.036 |
| 2-Methylphenylacetaldehyde | 1.3 x 10⁻³ | 0.026 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The electron-withdrawing -CF3 group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride, thus increasing the reaction rate.
Condensation Reaction: Phenylhydrazone Formation
Condensation reactions, such as the formation of phenylhydrazones, are important for the characterization and derivatization of aldehydes.[3][4] The mechanism involves nucleophilic attack of the phenylhydrazine on the carbonyl carbon followed by dehydration.[4]
Experimental Protocol: Kinetic Study of Phenylhydrazone Formation
-
Reaction Setup:
-
In a cuvette for a UV-Vis spectrophotometer, mix solutions of the aldehyde and phenylhydrazine in a buffered solvent (to maintain constant pH).
-
The formation of the phenylhydrazone can often be monitored by the appearance of a new absorbance band in the UV-Vis spectrum.
-
-
Monitoring the Reaction:
-
Record the absorbance at the wavelength corresponding to the phenylhydrazone product at regular time intervals.
-
-
Data Analysis:
-
Use the Beer-Lambert law to convert absorbance values to concentrations of the product.
-
Plot the concentration of the phenylhydrazone versus time to determine the initial rate.
-
Determine the rate law and rate constant by systematically varying the initial concentrations of the reactants.
-
Hypothetical Comparative Kinetic Data for Phenylhydrazone Formation
| Aldehyde | Initial Rate (M/s) | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | 5.8 x 10⁻⁵ | 0.023 |
| Phenylacetaldehyde | 3.2 x 10⁻⁵ | 0.013 |
| 2-Methylphenylacetaldehyde | 2.1 x 10⁻⁵ | 0.008 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Similar to the reduction reaction, the increased electrophilicity of the carbonyl carbon in this compound should lead to a faster rate of nucleophilic attack by phenylhydrazine.
Logical Relationship of Substituent Effects on Reaction Rate
Caption: Influence of electronic effects on the rate of nucleophilic addition to the aldehyde.
Conclusion
This guide provides a comprehensive framework for conducting comparative kinetic studies on reactions involving this compound. The presence of the ortho-trifluoromethyl group is predicted to significantly enhance the rate of reactions proceeding through nucleophilic attack on the carbonyl carbon due to its strong electron-withdrawing nature. By systematically comparing its reactivity to that of phenylacetaldehyde and other substituted analogues, researchers can gain valuable insights into the electronic effects governing these transformations. The detailed protocols and data analysis strategies outlined herein offer a robust starting point for scientists and professionals in drug development and organic synthesis to rigorously characterize the reactivity of this important building block.
References
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link][2]
-
Reaction of Acetaldehyde with Phenyl hydrazine - YouTube. [Link][3]
-
What happens when acetaldehyde Is treated with phenylhydrazine class 12 chemistry CBSE. [Link][4]
Sources
Metabolic Stability Assessment of the 2-(2-(trifluoromethyl)phenyl)acetyl Moiety: A Comparative Technical Guide
Executive Summary
The 2-(2-(trifluoromethyl)phenyl)acetyl moiety represents a specialized structural fragment often employed in medicinal chemistry to modulate lipophilicity, induce conformational locking, and block metabolic soft spots. While the trifluoromethyl (
This guide provides a technical framework for assessing the metabolic stability of this specific moiety. It moves beyond generic protocols to address the specific vulnerabilities of the phenylacetyl scaffold—primarily benzylic oxidation—and how the ortho-
Part 1: Structural Rationale & Metabolic Vulnerabilities
To accurately assess stability, one must first understand the mechanism of instability. The phenylacetyl core is historically prone to rapid clearance via Cytochrome P450 (CYP)-mediated oxidation .
The "Ortho-Trifluoromethyl" Effect
The 2-(2-(trifluoromethyl)phenyl)acetyl moiety utilizes the
-
Steric Shielding: The Van der Waals radius of a
group is approximately equivalent to an isopropyl group. When placed at the ortho position, it forces the acetyl tail out of the phenyl ring's plane. This "twist" hinders the approach of the CYP heme-iron oxo species ( ) to the vulnerable benzylic carbons. -
Electronic Deactivation: The strong electron-withdrawing nature of the
group ( ) reduces the electron density of the phenyl ring, making it less susceptible to direct aromatic hydroxylation (arene oxide formation).
Metabolic Pathway Visualization
The following diagram illustrates the structural vulnerabilities and the blocking mechanism of the ortho-
Figure 1: Mechanistic impact of the ortho-CF3 group on CYP450-mediated metabolic pathways. The group sterically shields the benzylic position and electronically deactivates the ring.
Part 2: Comparative Performance Guide
When designing a drug, researchers must justify the inclusion of the ortho-
| Feature | Target Moiety 2-(2-(trifluoromethyl)phenyl)acetyl | Alternative A Phenylacetyl (Unsubstituted) | Alternative B 4-(Trifluoromethyl)phenylacetyl |
| Structure | Ortho-substituted | Unsubstituted | Para-substituted |
| Benzylic Stability | High. Steric bulk of o- | Low. Highly accessible to CYP isoforms (e.g., CYP3A4, CYP2C9). | Moderate. No steric shielding; stability relies solely on electronic deactivation. |
| Aromatic Stability | High. Ring is electron-deficient and sterically crowded. | Low. Prone to para-hydroxylation. | High. Para-position (primary metabolic site) is blocked by |
| Lipophilicity ( | Increased (Lipophilic). | Moderate. | Increased (Lipophilic). |
| Conformation | Twisted. Ring is orthogonal to the acetyl tail. | Planar/Flexible. Free rotation allowed. | Planar/Flexible. Free rotation allowed. |
| Primary Risk | Slow benzylic oxidation; potential glucuronidation if ester/acid. | Rapid clearance via benzylic hydroxylation. | Benzylic oxidation remains a liability. |
Part 3: Experimental Protocols
To validate the stability claims, you must perform a Microsomal Stability Assay .[1] This system isolates Phase I metabolism (CYP450) and provides the Intrinsic Clearance (
Protocol: Microsomal Stability Assessment
Objective: Determine the in vitro half-life (
1. Reagents & Preparation
-
Liver Microsomes: Pooled Human Liver Microsomes (HLM) at 20 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase.
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
2. Incubation Workflow
-
Pre-Incubation:
-
Reaction Initiation:
-
Add NADPH Regenerating System to initiate the reaction.
-
Control: Run a parallel incubation replacing NADPH with buffer to assess non-NADPH dependent degradation (chemical instability).
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots.
-
-
Termination:
-
Immediately dispense aliquot into 150 µL of Ice-cold Stop Solution.
-
Vortex for 10 minutes; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.
-
Experimental Decision Logic
The following workflow illustrates how to proceed based on the data obtained from the microsomal assay.
Figure 2: Decision tree for interpreting microsomal stability data and determining subsequent experimental steps.
Part 4: Data Interpretation & Metabolite Identification
Calculating Intrinsic Clearance ( )
Plot the natural log (
Benchmarking:
-
Low Clearance:
(Ideal for 2- moiety). -
Medium Clearance:
. -
High Clearance:
(Indicates failure of the block).
Metabolite Identification (MetID)
If clearance is high despite the ortho-
-
Mass Shift +16 Da: Indicates Hydroxylation .
-
Diagnosis: If the fragment ion corresponding to the phenyl ring is unchanged, but the acetyl tail fragment shifts by +16, the benzylic position is still vulnerable. The ortho-shielding was insufficient.
-
-
Mass Shift +176 Da: Indicates Glucuronidation .
-
Diagnosis: This requires Hepatocytes (not microsomes). If the acetyl group terminates in a carboxylic acid or alcohol, the
group cannot protect against Phase II conjugation.
-
References
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[5][6] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. [Link]
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3–11. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(2-(Trifluoromethyl)phenyl)acetaldehyde
CAS: 94022-96-5 Formula: C₉H₇F₃O Molecular Weight: 188.15 g/mol
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist: Handling 2-(2-(Trifluoromethyl)phenyl)acetaldehyde requires a shift in mindset from standard organic handling. This molecule presents a dual-threat profile: it possesses the high reactivity of an aromatic aldehyde (prone to autoxidation and polymerization) and the enhanced lipophilicity of a trifluoromethyl group .
While standard Safety Data Sheets (SDS) classify it as an Irritant (Skin/Eye) and Sensitizer, operational experience dictates we treat it with higher caution due to its potential for rapid skin absorption and the corrosive nature of its oxidation product, 2-(trifluoromethyl)phenylacetic acid.
Critical Hazard Matrix:
| Hazard Category | Classification | Operational Implication |
| Reactivity | Air-Sensitive | MUST store under inert gas (Argon preferred). Oxidizes to corrosive acid upon air exposure. |
| Health | Skin Sensitizer (H317) | Exposure can lead to lifelong allergic contact dermatitis. Zero-skin-contact protocol is mandatory.[1] |
| Physical | Lipophilic Liquid | The -CF₃ group facilitates permeation through standard nitrile gloves faster than non-fluorinated analogs. |
Personal Protective Equipment (PPE) Specifications
The "standard lab PPE" (lab coat, safety glasses, single nitrile gloves) is insufficient for handling >100 mg of this compound due to the permeation risks associated with aromatic aldehydes.
A. Hand Protection (The Critical Control Point)
Aromatic aldehydes can swell and permeate nitrile rubber. The addition of the trifluoromethyl group increases the solvent-like behavior of this molecule against polymers.
-
Routine Handling (< 5 minutes exposure):
-
Protocol: Double-gloving is required.
-
Inner Layer: 4 mil Nitrile (Standard).
-
Outer Layer: 5-8 mil High-Performance Nitrile (e.g., Ansell TouchNTuff®).
-
Why: The outer layer provides splash resistance; the inner layer acts as a final barrier and visual indicator for breach.
-
-
Prolonged Handling / Spill Cleanup:
-
Protocol: Laminate film gloves are mandatory.
-
Specification: Silver Shield® / 4H® (EVOH/PE laminate).
-
Why: Nitrile breakthrough times for fluorinated aromatics can be <15 minutes. Laminate films offer >4 hours of breakthrough protection.
-
B. Respiratory & Eye Protection[1][2][3][4][5][6][7]
-
Primary Control: All operations must occur within a certified chemical fume hood.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1).
-
Note: Safety glasses are inadequate because aldehyde vapors are lachrymators (tear-inducing) and can bypass side shields.
-
-
Respiratory (Outside Hood): If fume hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with Organic Vapor (OV) cartridges.
C. PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate PPE based on operational duration and risk.
Operational Handling Protocol
This protocol is designed to maintain the chemical integrity of the aldehyde (preventing oxidation) while maximizing operator safety.
Step 1: Preparation & Environment[2][4][7]
-
Atmosphere Check: Verify the receiving vessel is dry and purged with Argon.
-
Expert Insight: Argon is preferred over Nitrogen because it is heavier than air, creating a more stable "blanket" over the liquid aldehyde in the flask.
-
-
Temperature: If stored at -20°C, allow the container to warm to room temperature inside a desiccator before opening.
-
Causality: Opening a cold bottle introduces atmospheric moisture, which condenses and accelerates hydrate formation and polymerization.
-
Step 2: Transfer Techniques
Do not pour. Pouring increases surface area for oxidation and spill risk.
-
Small Scale (< 10 mL): Use the Cannula or Syringe Transfer method.
-
Insert a needle connected to an inert gas line (bubbler exit) into the septum.
-
Withdraw liquid using a gas-tight syringe.
-
Transfer directly to the reaction vessel through a septum.
-
-
Large Scale (> 10 mL): Use positive pressure transfer via cannula (double-tipped needle).
Step 3: Quenching & Disposal
-
Spill Management:
-
Do not wipe with paper towels immediately (high surface area = rapid evaporation/exposure).
-
Cover spill with Vermiculite or spill pads.
-
Treat the area with a mild aqueous solution of Sodium Bisulfite (NaHSO₃) .
-
Chemistry: Bisulfite forms a stable, water-soluble adduct with the aldehyde, reducing its volatility and reactivity before disposal.
-
-
Waste Stream: Segregate as "Non-Halogenated Organic" (unless mixed with halogenated solvents). Note: Despite the Fluorine content, many facilities classify this as standard organic, but check local EHS rules regarding fluorinated waste segregation.
Handling Workflow (Visualization)
Figure 2: Closed-loop handling workflow to minimize oxidation and exposure.
Emergency Response
| Scenario | Immediate Action | Technical Rationale |
| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol increases skin permeability, potentially driving the fluorinated compound deeper into the dermis. |
| Eye Contact | Flush for 15 min. Seek ophthalmologist. | Aldehydes can cause protein cross-linking in corneal tissue; immediate dilution is vital. |
| Inhalation | Move to fresh air.[1][2][3][4] Monitor for delayed pulmonary edema. | The -CF₃ group may alter metabolic pathways; respiratory irritation can be delayed. |
References & Grounding
-
PubChem. Compound Summary: Phenylacetaldehyde (Analogous Hazard Data). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Glove Selection Chart for Organic Solvents. Available at: [Link]
(Note: Specific permeation data for CAS 94022-96-5 is rare; recommendations are derived from the "Bridge Principle" utilizing data for phenylacetaldehyde and fluorinated aromatic analogs.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
